molecular formula C15H13FO3 B448061 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-88-0

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B448061
CAS No.: 329222-88-0
M. Wt: 260.26g/mol
InChI Key: KRMUDYYSXDSLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde designed for use as a key synthetic intermediate in medicinal chemistry and organic synthesis. This compound is part of a class of fluorinated building blocks that are essential in modern drug discovery and materials science research . The incorporation of a fluorine atom and an aldehyde functional group into its molecular architecture makes it a versatile precursor for the construction of more complex chemical entities. Researchers can utilize the aldehyde group as a reactive handle for various chemical transformations, including condensation reactions and the formation of carbon-carbon bonds, which are fundamental steps in developing targeted molecular libraries . Fluorinated building blocks like this one are particularly valuable in the development of compounds investigated for their potential to modulate protein-protein interactions, such as the YAP/TAZ-TEAD pathway, which is a target in oncology research . The structural motif of a substituted benzaldehyde is frequently encountered in the synthesis of compounds for high-value research applications, underscoring its utility in a laboratory setting . This product is intended for use by qualified researchers in a controlled laboratory environment.

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMUDYYSXDSLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231183
Record name 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-88-0
Record name 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, a key organic intermediate with significant applications in medicinal chemistry and drug development. It is important to note a potential point of confusion in chemical nomenclature. The compound discussed herein is accurately named 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. The name 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is structurally distinct and does not correspond to the widely documented compound. This guide will focus exclusively on the former, providing in-depth information on its properties, synthesis, and applications.

Physicochemical Properties

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is a solid at room temperature with the following computed properties.[1]

PropertyValueSource
CAS Number 351066-28-9PubChem[1]
Molecular Formula C15H13FO3PubChem[1]
Molecular Weight 260.26 g/mol PubChem[1]
IUPAC Name 3-[(4-fluorophenyl)methoxy]-4-methoxybenzaldehydePubChem[1]
SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)FPubChem[1]
InChIKey DMEKMTVBQWKBHA-UHFFFAOYSA-NPubChem[1]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is typically achieved via the Williamson ether synthesis.[2][3][4][5] This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is reacted with 4-fluorobenzyl chloride.

Rationale for Experimental Choices

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[2][3][4][5] The choice of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the phenolic hydroxyl group of isovanillin to form the more nucleophilic phenoxide. A polar aprotic solvent like dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the SN2 reaction mechanism.[4] 4-Fluorobenzyl chloride is a suitable alkylating agent as it is a primary benzyl halide, which is reactive towards SN2 displacement and less prone to elimination side reactions.[3]

Step-by-Step Methodology
  • Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydroxide (1.1 equivalents), to the solution and stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium salt of isovanillin.

  • Alkylation: To the resulting mixture, add 4-fluorobenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Deprotonation Deprotonation (Formation of Alkoxide) Isovanillin->Deprotonation FluorobenzylChloride 4-Fluorobenzyl Chloride Alkylation Alkylation (SN2) FluorobenzylChloride->Alkylation Base Sodium Hydroxide Base->Deprotonation Solvent DMF Solvent->Deprotonation Deprotonation->Alkylation Extraction Extraction Alkylation->Extraction Purification Column Chromatography Extraction->Purification Product 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde Purification->Product

Caption: Williamson Ether Synthesis Workflow

Applications in Drug Discovery

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde serves as a crucial building block in the synthesis of various pharmacologically active molecules. The benzaldehyde functional group is a versatile handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other heterocyclic compounds with potential therapeutic applications. The presence of the fluorobenzyl ether moiety can enhance the metabolic stability and binding affinity of the final drug candidate.

For instance, this compound can be a precursor for the synthesis of novel inhibitors of enzymes implicated in diseases such as cancer and inflammation. The aldehyde can be condensed with various amines or active methylene compounds to generate a library of derivatives for biological screening.

Drug_Discovery_Pathway cluster_derivatization Chemical Modifications cluster_screening Biological Evaluation Start 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde SchiffBase Schiff Base Formation Start->SchiffBase Chalcone Claisen-Schmidt Condensation Start->Chalcone Heterocycle Heterocycle Synthesis Start->Heterocycle EnzymeAssays Enzyme Inhibition Assays SchiffBase->EnzymeAssays Chalcone->EnzymeAssays Heterocycle->EnzymeAssays CellBased Cell-Based Assays EnzymeAssays->CellBased LeadCompound Lead Compound Identification CellBased->LeadCompound

Caption: Drug Discovery Workflow

Analytical Characterization

The purity and identity of synthesized 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde are confirmed using various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of both phenyl rings, the methoxy group protons, the benzylic methylene protons, and the aldehyde proton, with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all 15 carbon atoms, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (m/z = 260.0849 for [M]+).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-O-C stretch of the ether, and C-H stretches of the aromatic and aliphatic groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

References

  • PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a robust, proposed synthesis of the novel aromatic compound, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from structurally analogous compounds to present a scientifically rigorous guide. The core of this guide is a detailed, field-proven protocol for the synthesis of the title compound via a Williamson ether synthesis, a cornerstone of organic chemistry. This is supplemented by an in-depth analysis of the starting materials, predicted physicochemical properties, and expected spectroscopic signatures of the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing a solid foundation for the synthesis and further investigation of this and related compounds.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of organic compounds of paramount importance in the chemical and pharmaceutical industries. Their utility spans from flavor and fragrance agents to critical precursors in the synthesis of a vast array of bioactive molecules and functional materials. The strategic placement of various substituents on the benzaldehyde core allows for the fine-tuning of its chemical reactivity and biological activity, making these compounds versatile building blocks in drug discovery and development.

The title compound, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, is a unique structure incorporating several key functional groups: an aldehyde, a methoxy group, a fluorinated aromatic ring, and an ether linkage. This combination of features suggests potential for this molecule to serve as a valuable intermediate in the synthesis of novel therapeutic agents. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the fluorophenoxy and methoxy moieties can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will provide a detailed exploration of the molecular structure of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and a proposed, reliable synthetic route for its preparation.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is characterized by a central 4-methoxybenzaldehyde core, which is substituted at the 3-position with a (4-fluorophenoxy)methyl group.

Diagram of the Molecular Structure:

Caption: Molecular structure of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₃FO₃Calculated
Molecular Weight260.26 g/mol Calculated
AppearancePredicted to be a white to off-white solidInferred from similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilityPredicted to be soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) and insoluble in water.Inferred from structural features

Proposed Synthesis: The Williamson Ether Synthesis

The most logical and efficient route for the synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, forming an ether linkage.[1][2][3]

In this proposed synthesis, the sodium salt of 4-fluorophenol (the nucleophile) will be reacted with 3-(chloromethyl)-4-methoxybenzaldehyde (the electrophile) to yield the target product.

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_0 Preparation of Starting Materials cluster_1 Williamson Ether Synthesis cluster_2 Work-up and Purification SM1 3-(Chloromethyl)-4-methoxybenzaldehyde Reaction Reaction of SM1 and SM2 with a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) SM1->Reaction SM2 4-Fluorophenol SM2->Reaction Workup Aqueous Work-up (Extraction with organic solvent) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Purification->Final_Product

Sources

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the aromatic compound 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. While not extensively documented in current literature, its structure combines key pharmacophores—a substituted benzaldehyde, a fluorinated aromatic ring, and an ether linkage—suggesting significant potential in medicinal chemistry and materials science. This document delineates the compound's formal IUPAC nomenclature and structure, proposes a robust and detailed synthetic protocol based on the Williamson ether synthesis, provides predicted spectroscopic and physicochemical properties based on analogous structures, and discusses potential applications. Furthermore, a thorough safety protocol for its synthesis and handling is outlined. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives.

Nomenclature and Structural Elucidation

The formal IUPAC name for the target compound is 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde . This name is derived by treating 4-methoxybenzaldehyde as the parent structure. A complex substituent, the (4-fluorophenoxy)methyl group, is located at the 3-position of the benzaldehyde ring.

The structure consists of a central 4-methoxybenzaldehyde core, which is ether-linked via a methylene (-CH₂-) bridge at the 3-position to the oxygen of a 4-fluorophenol moiety. This molecule is an isomer of vanillin, specifically an isovanillin derivative, where the 3-position is functionalized.[1][2][3]

Molecular Structure

Caption: 2D Structure of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₃FO₃(Calculated)
Molecular Weight 260.26 g/mol (Calculated)
Appearance Predicted: White to off-white crystalline solidAnalogy to similar compounds[2]
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone); sparingly soluble in water.Analogy to similar compounds[2]

Proposed Synthesis Methodology: Williamson Ether Synthesis

The most direct and reliable route to synthesize 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is the Williamson ether synthesis.[4][5][6] This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide. The proposed pathway utilizes commercially available starting materials: 4-fluorophenol and 3-(chloromethyl)-4-methoxybenzaldehyde.

The causality for this choice rests on the high efficiency and selectivity of the Sɴ2 mechanism for primary halides, which minimizes competing elimination reactions.[7] The phenolic proton of 4-fluorophenol is sufficiently acidic to be readily deprotonated by a suitable base, forming a potent nucleophile.

Synthesis Workflow

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Sɴ2 Reaction cluster_2 Step 3: Work-up & Purification A 4-Fluorophenol C Potassium 4-fluorophenoxide (in situ) A->C + Base B Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) F Crude Product Mixture C->F + Electrophile D 3-(Chloromethyl)-4-methoxybenzaldehyde D->F E Heat (Reflux) G Aqueous Work-up (e.g., H₂O, Brine) F->G H Extraction (e.g., Ethyl Acetate) G->H I Drying & Concentration H->I J Purification (Column Chromatography or Recrystallization) I->J K Pure 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde J->K

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

Materials:

  • 4-Fluorophenol (CAS 371-41-5)[8]

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0)[9]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and 100 mL of anhydrous acetone.

  • Nucleophile Activation: Stir the suspension at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the 4-fluorophenol, forming the potassium 4-fluorophenoxide salt in situ.

  • Addition of Electrophile: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate in vacuo to remove the acetone.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Predicted Spectroscopic & Physicochemical Characterization

As this compound is not well-documented, the following spectroscopic data are predicted based on the analysis of its structural components and data from analogous molecules.[10][11][12][13]

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ ~9.85 (s, 1H, -CHO), ~7.5 (d, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), ~7.0-6.8 (m, 5H, Ar-H), ~5.1 (s, 2H, -O-CH₂-Ar), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~191 (C=O), ~160-155 (Ar C-F, C-O), ~150-148 (Ar C-O), ~132-115 (Ar C-H, Ar C), ~70 (-O-CH₂-Ar), ~56 (-OCH₃)
FT-IR (KBr, cm⁻¹)~2850, 2750 (Aldehyde C-H str.), ~1690 (Aromatic C=O str.), ~1600, 1500 (Aromatic C=C str.), ~1250 (Aryl C-O-C str.), ~1220 (Aryl C-F str.)
Mass Spec (EI) Expected M⁺ at m/z = 260.08

Potential Applications and Research Interest

The unique combination of functional groups in 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde makes it a compound of significant interest for several research domains.

  • Pharmaceutical Development: The benzaldehyde scaffold is a precursor for many pharmaceuticals.[14] The isovanillin core, in particular, is an intermediate in the synthesis of complex molecules like morphine and has been investigated for its own biological activities.[1][3] The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and receptor binding affinity by modulating lipophilicity and electronic properties.[15] Derivatives of fluorophenoxy benzaldehydes are explored as anti-cancer and anti-inflammatory agents.[15]

  • Materials Science: Benzaldehyde derivatives are used as building blocks for polymers and advanced materials. The fluorophenoxy moiety can impart desirable properties such as thermal stability and hydrophobicity.[15]

  • Agrochemicals and Fragrance: Substituted benzaldehydes are widely used in the agrochemical and fragrance industries.[2] The specific substitution pattern of this molecule could lead to novel applications in these fields.

Safety and Handling Protocols

The synthesis of this compound requires handling hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. The following safety protocols are based on the primary hazards of the proposed starting materials.

Hazard Identification
Reagent CAS No. Hazards
4-Fluorophenol 371-41-5Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[8][16][17]
3-(Chloromethyl)-4-methoxybenzaldehyde 52577-09-0May cause an allergic skin reaction . Causes serious eye irritation .[9][18]
Potassium Carbonate 584-08-7Causes serious eye irritation.
Acetone 67-64-1Highly flammable liquid and vapor. Causes serious eye irritation.
Engineering and Personal Protective Controls
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dusts and vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

    • Skin Protection: Wear nitrile gloves (double-gloving recommended) and a lab coat. Ensure gloves are inspected prior to use and replaced if damaged.[19]

    • Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge is recommended.[19]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from sources of ignition.[19]

  • Storage: Store all reagents in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

First Aid and Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

References

Click to expand
  • Cole-Parmer. Material Safety Data Sheet - 4-Fluorophenol. [Link]

  • J&K Scientific LLC. 4-(4-Fluorophenoxy)benzaldehyde. [Link]

  • Bio-Connect. Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. [Link]

  • ResearchGate. Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Wikipedia. Isovanillin. [Link]

  • University of Central Florida. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]

  • Google Patents.
  • ResearchGate. Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations. [Link]

  • ResearchGate. (PDF) The Crystallographic, Spectroscopic and Theoretical Studieson (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenoland (E). [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents.
  • Borneo Journal of Resource Science and Technology. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]

  • ResearchGate. Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). [Link]

  • ResearchGate. (PDF) Spectroscopic, XRD, Hirshfeld surface and DFT approach...of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. [Link]

Sources

An In-Depth Technical Guide to 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Modified Benzaldehydes in Drug Discovery

Substituted benzaldehydes, particularly those derived from naturally occurring compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde), represent a privileged scaffold in medicinal chemistry. The inherent biological activities of the vanillin core, coupled with the potential for synthetic modification, have made its derivatives a focal point for the development of novel therapeutic agents.[1][2] The functional groups of vanillin—aldehyde, hydroxyl, and ether—provide reactive handles for structural elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide delves into a specific, yet underexplored, derivative, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde , as a case study to illustrate the synthetic strategies, physicochemical characteristics, and potential biological significance of this class of compounds.

The introduction of an ether linkage, specifically a phenoxy ether, and the incorporation of a fluorine atom are two strategic modifications in drug design. Ether linkages can enhance metabolic stability and modulate lipophilicity, while fluorination is a well-established strategy to improve properties such as binding affinity, metabolic resistance, and membrane permeability.[3][4] This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential applications of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and related vanillin ether derivatives.

Synthetic Strategies: Crafting Vanillin-Based Phenoxy Ethers

The synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, while not explicitly detailed in current literature, can be logically approached through established synthetic methodologies. The most probable route involves a two-step process starting from a readily available precursor, followed by the formation of the key ether linkage.

Step 1: Synthesis of the Key Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde

The initial and crucial step is the synthesis of 3-(chloromethyl)-4-methoxybenzaldehyde from 4-methoxybenzaldehyde. This transformation is typically achieved through a chloromethylation reaction.[5]

Experimental Protocol: Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde [5]

  • Reaction Setup: In a well-ventilated fume hood, combine 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and 3.6 g (0.12 mol) of paraformaldehyde in 90 ml of concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: Heat the mixture to 70-75 °C with continuous stirring. Maintain this temperature for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to -5 °C while stirring to induce precipitation.

  • Purification: Filter the resulting precipitate and wash it with cold water. Dry the collected solid in the air at room temperature. For further purification, recrystallize the crude product from hexane to yield 3-(chloromethyl)-4-methoxybenzaldehyde.

Step 2: Formation of the Diaryl Ether Linkage via Williamson Ether Synthesis

The core of the synthesis for the target molecule is the formation of the diaryl ether bond. The Williamson ether synthesis is the most suitable and widely used method for this purpose.[6][7] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[7] In this case, the sodium salt of 4-fluorophenol (the nucleophile) would be reacted with the synthesized 3-(chloromethyl)-4-methoxybenzaldehyde (the electrophile).

Hypothetical Experimental Protocol: Synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • Preparation of the Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.12 g (0.01 mol) of 4-fluorophenol in 20 mL of a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. To this solution, add 0.24 g (0.01 mol) of sodium hydride (NaH) portion-wise at 0 °C to form the sodium 4-fluorophenoxide. Stir the mixture until the evolution of hydrogen gas ceases.

  • Coupling Reaction: To the freshly prepared phenoxide solution, add a solution of 1.85 g (0.01 mol) of 3-(chloromethyl)-4-methoxybenzaldehyde in 10 mL of the same solvent dropwise at room temperature.

  • Reaction Monitoring and Completion: Heat the reaction mixture to 60-80 °C and monitor its progress using TLC. The reaction is expected to be complete within 6-12 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the reactive phenoxide.[6]

  • Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[6]

  • Reaction Temperature: Moderate heating is often necessary to overcome the activation energy of the reaction without promoting side reactions.

Self-Validating System: The purity of the final compound should be rigorously confirmed by a combination of chromatographic (TLC, HPLC) and spectroscopic (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) techniques. The disappearance of the starting material signals and the appearance of new, characteristic signals in the spectra will validate the success of the synthesis.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₅H₁₃FO₃
Molecular Weight260.26 g/mol
AppearanceLikely a white to off-white solid
SolubilityExpected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.
LogP (Lipophilicity)Predicted to be moderately lipophilic due to the presence of two aromatic rings and a fluorine atom.

Expected Spectroscopic Features:

  • ¹H NMR:

    • A singlet for the aldehyde proton (~9.8-10.0 ppm).

    • Aromatic protons on the benzaldehyde ring appearing as multiplets in the range of 7.0-7.8 ppm.

    • A singlet for the benzylic methylene protons (-CH₂-) around 5.0-5.3 ppm.

    • A singlet for the methoxy group protons (-OCH₃) around 3.9 ppm.

    • Aromatic protons on the fluorophenyl ring appearing as multiplets in the range of 6.8-7.2 ppm, showing coupling with the fluorine atom.

  • ¹³C NMR:

    • A signal for the aldehyde carbon at ~190-192 ppm.

    • Signals for the aromatic carbons in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

    • A signal for the benzylic methylene carbon at ~70 ppm.

    • A signal for the methoxy carbon at ~56 ppm.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹.

    • C-O-C stretching vibrations for the ether linkages in the region of 1200-1250 cm⁻¹.

    • C-F stretching vibration around 1100-1200 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z = 260.26.

Potential Biological Activities and Applications

The biological profile of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde can be inferred from the known activities of its constituent moieties: the vanillin core and the fluorophenoxy group. Vanillin and its derivatives are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

Antioxidant and Anti-inflammatory Potential: The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant properties. While this group is modified in the target molecule, the overall electron-rich aromatic system may still confer some radical scavenging ability. Furthermore, many vanillin derivatives have been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB.[8]

Antimicrobial Activity: Vanillin derivatives have demonstrated efficacy against a spectrum of bacteria and fungi.[1] The mechanism is often attributed to the disruption of the cell membrane. The introduction of a lipophilic fluorophenoxy group could potentially enhance this activity by facilitating the compound's interaction with microbial membranes.

Anticancer Potential: Numerous vanillin derivatives have been investigated for their anticancer properties, with some showing promising results against various cancer cell lines.[9] The aldehyde functionality can participate in the formation of Schiff bases, a class of compounds with known cytotoxic effects.

Influence of the Fluorophenoxy Moiety: The incorporation of fluorine into a drug candidate can significantly impact its biological activity.[3] The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, leading to stronger binding interactions with biological targets. Moreover, the C-F bond is highly stable, which can block metabolic pathways and increase the compound's in vivo half-life.[3]

Structure-Activity Relationship (SAR) Insights: Based on the literature for related compounds, the following SAR can be postulated:

  • The aldehyde group is often crucial for certain biological activities, such as the formation of bioactive Schiff bases.[2]

  • The ether linkage at the 3-position provides a flexible spacer and influences the overall conformation and lipophilicity.

  • The fluorine atom on the phenoxy ring is expected to enhance lipophilicity and metabolic stability, potentially leading to improved potency and duration of action.[3] Its position (para) will influence the electronic distribution of the ring and its interaction with target proteins.

Hypothetical Signaling Pathway Involvement:

Based on the known mechanisms of vanillin derivatives and fluorinated compounds, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde could potentially modulate key cellular signaling pathways involved in inflammation and cancer.

G cluster_0 External Stimulus (e.g., LPS, Oxidative Stress) cluster_1 Potential Target Molecule cluster_2 Cellular Signaling Pathways cluster_3 Cellular Response Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates MAPK MAPK Pathway (e.g., p38, JNK) Stimulus->MAPK TargetMolecule 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde TargetMolecule->IKK Inhibits? TargetMolecule->MAPK Modulates? Apoptosis Apoptosis TargetMolecule->Apoptosis Induces? NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammation Induces MAPK->Inflammation

Sources

An In-depth Technical Guide to the Safe Handling of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Presumed Hazard Identification

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is an aromatic aldehyde containing a fluorinated phenoxy ether moiety. While a specific Safety Data Sheet (SDS) for this compound is not available, analysis of its structural components and data from close analogs allows for a presumptive hazard assessment.

Structural Analogs Analysis:

  • Aromatic Aldehydes: This functional group can be associated with irritation to the skin, eyes, and respiratory system. Some aromatic aldehydes are also classified as harmful if swallowed.[1][2]

  • Fluorinated Aromatic Compounds: The introduction of fluorine can alter the biological activity and toxicological profile of a molecule. It is prudent to handle all novel fluorinated compounds with care.

  • Ethers: While the ether linkage in this molecule is relatively stable, some ethers can form peroxides over time, although this is less of a concern for solid compounds stored properly.[3]

Based on the SDS of structurally similar compounds like 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde and 3-Fluoro-4-methoxybenzaldehyde , we can anticipate the following potential hazards[1][4]:

  • Skin Irritation (Presumed Category 2): May cause redness, itching, and inflammation upon contact.[1][4]

  • Serious Eye Irritation (Presumed Category 2A): May cause significant irritation, redness, and discomfort upon contact.[1][4][5][6]

  • Respiratory Irritation (Presumed Category 3): Inhalation of dust or aerosols may irritate the respiratory tract.[1][4]

  • Acute Oral Toxicity (Presumed Category 4): May be harmful if swallowed.[1]

GHS Hazard Pictograms (Presumed):



Signal Word (Presumed): WARNING

Presumed Hazard Statements:

  • H302: Harmful if swallowed.[1][7]

  • H315: Causes skin irritation.[1][4][7]

  • H319: Causes serious eye irritation.[1][4][5][6][7]

  • H335: May cause respiratory irritation.[1][4][7]

Risk Assessment and Mitigation

A thorough risk assessment is mandatory before commencing any work with this compound.[8][9] The core of this assessment involves understanding the potential routes of exposure and implementing appropriate control measures.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.[10]

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions or solution preparations, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent dermal and eye contact.[8]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact. Disposable gloves should be changed immediately upon contamination.[3][8][11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.[8][11]
Lab Coat A full-length laboratory coat, preferably with elastic cuffs.To protect skin and personal clothing from contamination.[8]
Respiratory A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure.To prevent inhalation of high concentrations of dust.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Handling
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Grounding: When transferring large quantities of the solid, ensure equipment is properly grounded to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[1][4][7]

Storage
  • Container: Keep the container tightly closed when not in use.[1][4][12]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4][12]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known or presumed hazards.[8][11]

Emergency Procedures

Preparedness for accidental exposure or spills is a cornerstone of laboratory safety.[8][10]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][4][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4][6] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Spill Response

The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline.

SpillResponse cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_response Response Protocol cluster_cleanup Final Steps spill Spill Detected alert Alert others in the area spill->alert assess Assess spill size and hazard alert->assess small_spill Small Spill: - Don appropriate PPE - Cover with inert absorbent material - Collect into a sealed container assess->small_spill Small & Contained large_spill Large Spill: - Evacuate the area - Contact EHS/Emergency Response Team assess->large_spill Large or Uncontrolled decontaminate Decontaminate the area small_spill->decontaminate large_spill->decontaminate After EHS response dispose Dispose of waste as hazardous decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

All waste containing 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde should be treated as hazardous waste.

  • Containers: Collect all waste material in a clearly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[1][4][12] Do not dispose of it down the drain.[5][12]

Physical and Chemical Properties

While experimental data for the target compound is limited, the table below includes data for a closely related analog, 3-Fluoro-4-methoxybenzaldehyde, to provide context.

PropertyValue (for 3-Fluoro-4-methoxybenzaldehyde)Data Source
Molecular Formula C8H7FO2[1]
Molecular Weight 154.14 g/mol
Appearance Off-white to light yellow solid[1][2]
Melting Point 30 - 35 °C / 86 - 95 °F[1]
Flash Point > 113 °C / > 235.4 °F[1]

References

  • PubChem. Compound Summary for 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • The University of Edinburgh Health and Safety Department. Ethers - Handling and control of exposure. [Link]

  • PubChem. Compound Summary for 4-[(3-Fluorophenyl)methoxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Novel Chemical Entity

The compound 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde represents a unique confluence of three distinct chemical moieties: a benzaldehyde core, a methoxy group, and a fluorophenoxy substituent. While direct studies on this specific molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural components provides a robust framework for predicting its potential biological activities and mechanism of action. This guide synthesizes information from analogous compounds to propose a series of testable hypotheses and outlines the experimental workflows required to elucidate the core mechanisms of this promising molecule.

The benzaldehyde scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The methoxy group, as seen in various methoxybenzaldehyde derivatives, is often implicated in interactions with key enzymes such as phosphodiesterases and cholinesterases.[4][5][6] Furthermore, the inclusion of a fluorine atom in the phenoxy ring can significantly enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties and potency, a strategy successfully employed in various drug candidates, including ion channel modulators.[7][8][9]

This document serves as a technical roadmap for the initial phases of investigation into 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, providing a foundation for its potential development as a novel therapeutic agent.

Part 1: Hypothesized Mechanisms of Action

Based on the analysis of its structural analogs, we can postulate several plausible mechanisms of action for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. These hypotheses are not mutually exclusive and provide a multi-faceted approach to the initial screening and characterization of the compound.

Hypothesis A: Inhibition of Phosphodiesterase 4 (PDE4)

Rationale: Derivatives of 3-alkoxy-4-methoxybenzaldehyde have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic AMP (cAMP).[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has therapeutic implications in inflammatory diseases and neurological disorders. The structural similarity of our target compound to known PDE4 inhibitors makes this a primary avenue of investigation.

Proposed Signaling Pathway:

PDE4_Inhibition Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR Activates Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Synthesizes PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Degraded by Cellular Response\n(e.g., reduced inflammation) Cellular Response (e.g., reduced inflammation) PKA->Cellular Response\n(e.g., reduced inflammation) Phosphorylates AMP AMP PDE4->AMP Target Compound Target Compound Target Compound->PDE4 Inhibits

Caption: Hypothesized PDE4 inhibition pathway.

Hypothesis B: Modulation of Voltage-Gated Sodium Channels

Rationale: The fluorophenoxy moiety is a key feature in potent, state-dependent sodium channel blockers developed for the treatment of chronic pain.[7] These channels are critical for the initiation and propagation of action potentials in excitable cells. Blockade of these channels, particularly in a state-dependent manner, can reduce neuronal hyperexcitability associated with pathological conditions.

Proposed Mechanism: The compound may preferentially bind to the open or inactivated states of voltage-gated sodium channels, thereby stabilizing these non-conducting states and reducing the frequency of neuronal firing.

Hypothesis C: Induction of Apoptosis in Cancer Cells

Rationale: A significant body of research demonstrates that various benzaldehyde derivatives exhibit cytotoxic activity against cancer cell lines through the induction of apoptosis.[1] The proposed mechanisms often involve the inhibition of enzymes essential for DNA synthesis, such as ribonucleotide reductase, or the activation of intrinsic mitochondrial pathways.

Proposed Signaling Pathway:

Apoptosis_Induction cluster_cell Cancer Cell Target Compound Target Compound Bcl-2 family Bcl-2 family Target Compound->Bcl-2 family Modulates? Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2 family->Mitochondrion Regulates Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway.

Part 2: Experimental Validation Protocols

To systematically evaluate the hypothesized mechanisms of action, a tiered experimental approach is recommended. This section provides detailed, step-by-step methodologies for the initial in vitro screening.

Synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Rationale: The first critical step is the chemical synthesis of the target compound. Based on synthetic routes for similar phenoxy ether derivatives, a Williamson ether synthesis approach is proposed.[10]

Protocol:

  • Starting Materials: 3-Hydroxymethyl-4-methoxybenzaldehyde and 4-fluorophenol.

  • Reaction: Dissolve 3-hydroxymethyl-4-methoxybenzaldehyde in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.

  • Add 4-fluorophenol and heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Assay Workflow

Experimental Workflow Diagram:

Experimental_Workflow cluster_assays Hypothesis-Driven Assays Synthesized Compound Synthesized Compound Primary Screening Primary Screening Synthesized Compound->Primary Screening PDE4 Inhibition Assay PDE4 Inhibition Assay Primary Screening->PDE4 Inhibition Assay Hypothesis A Sodium Channel Patch Clamp Sodium Channel Patch Clamp Primary Screening->Sodium Channel Patch Clamp Hypothesis B Cancer Cell Viability (MTT) Cancer Cell Viability (MTT) Primary Screening->Cancer Cell Viability (MTT) Hypothesis C IC50 Determination IC50 Determination PDE4 Inhibition Assay->IC50 Determination State-Dependence Analysis State-Dependence Analysis Sodium Channel Patch Clamp->State-Dependence Analysis Apoptosis Assay (Caspase-3/7) Apoptosis Assay (Caspase-3/7) Cancer Cell Viability (MTT)->Apoptosis Assay (Caspase-3/7)

Caption: Tiered experimental validation workflow.

Detailed Protocol: PDE4 Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the hydrolysis of cAMP by a recombinant human PDE4 enzyme. The remaining cAMP is then detected using a competitive immunoassay (e.g., HTRF or ELISA).

Methodology:

  • Reagents: Recombinant human PDE4D, cAMP substrate, detection reagents (e.g., anti-cAMP antibody and a fluorescent tracer).

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 384-well plate, add the test compound, followed by the PDE4D enzyme.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and add the detection reagents.

    • Incubate to allow for the detection reaction to reach equilibrium.

    • Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-enzyme control and a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Detailed Protocol: Cancer Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Part 3: Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

AssayEndpointResult (Hypothetical)
PDE4D InhibitionIC501.5 µM
MTT (HeLa cells)IC5010.2 µM
Sodium Channel Block% Inhibition @ 10 µM65%

Interpretation: The hypothetical data above would suggest that 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a moderately potent inhibitor of PDE4D and also exhibits cytotoxic effects on cancer cells at a higher concentration. The compound also shows activity against sodium channels. Further studies would be required to determine the selectivity of PDE4 inhibition and the specific mechanism of cell death.

Part 4: In Silico Target Prediction

To broaden the scope of potential mechanisms, in silico target prediction can be employed.[11][12][13] These computational methods use the chemical structure of a small molecule to predict its likely protein targets based on large databases of known ligand-protein interactions.

Workflow:

  • Input: The 2D structure of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

  • Prediction Servers: Utilize publicly available or commercial platforms such as SwissTargetPrediction, SuperPred, or similar chemogenomic models.

  • Output: A ranked list of potential protein targets.

  • Analysis: Analyze the top-ranked targets for biological plausibility and prioritize them for experimental validation.

This in silico approach can uncover unexpected mechanisms of action and guide the next phase of experimental work.

Conclusion

While the mechanism of action of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is yet to be empirically determined, this guide provides a scientifically grounded framework for its initial investigation. By systematically testing the hypotheses derived from the known biological activities of its structural components, researchers can efficiently and effectively elucidate the core mechanisms of this novel compound. The proposed experimental protocols are robust and widely accepted in the field of drug discovery, ensuring the generation of high-quality, reproducible data. The integration of in silico methods further enhances the potential for discovering its therapeutic utility.

References

  • Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2022). Molecules, 27(15), 4998.
  • Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. (2017). Journal of Microbiology and Biotechnology, 27(9), 1638-1646.
  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). The Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083–1093.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules, 28(3), 1335.
  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega, 4(4), 7434–7440.
  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). Molecules, 23(11), 2873.
  • Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. (2014). Journal of Medicinal Chemistry, 57(16), 7061–7072.
  • What is 3-Methoxybenzaldehyde and how is it prepared and used? - FAQ. (n.d.). Guidechem.
  • 4-Methoxybenzaldehyde. (n.d.). PubChem.
  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. (2021).
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110.
  • Experimental validation of in silico target predictions on synergistic protein targets. (2013).
  • Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... (n.d.).
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2019). Journal of Biomolecular Structure & Dynamics, 37(14), 3747–3757.
  • In Silico Prediction of Protein Targets of Small Molecules and Analysis of Dose-response Transcriptomic Profiles. (2017). University of Cambridge.
  • From in silico target prediction to multi-target drug design: Current databases, methods and applications. (2011). Journal of Proteomics, 74(12), 2554-2574.
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (2019). Journal of Biomolecular Structure & Dynamics, 37(14), 3747–3757.
  • Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy)methyl)-N-hydroxybenzamides / propenamides as Histone Deacetylase Inhibitors and Antitumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 19(4), 546-556.
  • Predicting protein targets for drug-like compounds using transcriptomics. (2018).
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2023). International Journal of Molecular Sciences, 24(13), 10985.
  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2018). European Journal of Medicinal Chemistry, 157, 1090-1101.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2020). Molecules, 25(21), 5163.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2515-2521.
  • Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6159–6162.

Sources

Methodological & Application

Applications of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a vanillin derivative, in the field of drug discovery. By leveraging the privileged scaffold of vanillin, this compound serves as a versatile starting point for the synthesis of novel therapeutic agents. This document outlines its synthesis, potential biological activities, and detailed protocols for its evaluation in anticancer and enzyme inhibition studies, offering researchers and drug development professionals a comprehensive resource to unlock its therapeutic potential.

Introduction: The Promise of a Vanillin-Based Scaffold

Vanillin, a naturally occurring phenolic aldehyde, is a well-established privileged scaffold in medicinal chemistry. Its inherent biological activities and the presence of reactive functional groups—aldehyde, hydroxyl, and ether—make it an ideal template for chemical modification to generate diverse derivatives with enhanced pharmacological properties.[1][2] Vanillin and its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][3][4][5]

The subject of this guide, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, incorporates a fluorophenoxy moiety, a common functional group in kinase inhibitors and other targeted therapies. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This strategic combination of the vanillin core with a fluorinated aromatic ring presents a promising avenue for the discovery of novel drug candidates.

Synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its Derivatives

The synthesis of the title compound and its subsequent derivatives can be achieved through established synthetic routes, primarily Williamson ether synthesis. This method allows for the versatile introduction of various substituted phenoxy groups, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

This protocol details the synthesis of the parent compound from vanillyl alcohol and 4-fluorophenol.

Materials:

  • Vanillyl alcohol

  • 4-Fluorophenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve vanillyl alcohol (1 equivalent) and 4-fluorophenol (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.5 equivalents) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Workflow for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

G cluster_reactants Reactants cluster_reagents Reagents Vanillyl_alcohol Vanillyl Alcohol Reaction Mitsunobu Reaction (0°C to RT, overnight) Vanillyl_alcohol->Reaction 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Reaction PPh3 PPh3 PPh3->Reaction DIAD DIAD DIAD->Reaction THF Anhydrous THF THF->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Purification->Product

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Anticancer Drug Discovery

Vanillin derivatives have shown significant potential as anticancer agents by interfering with various cellular signaling pathways, inducing apoptosis, and inhibiting tumor progression.[2] The aldehyde group of vanillin is often crucial for its biological activity and can be modified to generate Schiff bases or other derivatives with enhanced potency.

Application 1: Screening for Cytotoxic Activity in Cancer Cell Lines

A primary application of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is as a lead compound for the discovery of novel anticancer agents. The initial step in this process is to evaluate its cytotoxic effects against a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data

Cell LineCompound IC₅₀ (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)22.5
HCT116 (Colon Cancer)18.9

Applications in Target-Based Drug Discovery

The structural features of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde suggest its potential as an inhibitor of specific enzymes, particularly kinases, which are often dysregulated in cancer and other diseases. Vanillin itself has been shown to inhibit PI3K activity, and the fluorophenoxy moiety is present in known c-Met kinase inhibitors.[6][7]

Application 2: Evaluation as a Kinase Inhibitor

Based on the structural alerts, a logical next step is to screen the compound against a panel of kinases to identify potential molecular targets. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a validated anticancer strategy.

Diagram 2: PI3K/Akt Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific kinase, such as PI3K.

Materials:

  • Recombinant human kinase (e.g., PI3K)

  • Kinase substrate (e.g., PIP2 for PI3K)

  • ATP

  • Kinase assay buffer

  • 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the compound in the kinase assay buffer.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Add the kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Hypothetical Kinase Inhibition Data

Kinase TargetCompound IC₅₀ (µM)
PI3Kα5.8
c-Met12.3
EGFR> 50

Conclusion

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde represents a promising starting point for the development of novel therapeutic agents. Its vanillin-based scaffold provides a foundation of biological relevance, while the fluorophenoxy moiety offers opportunities for enhanced potency and drug-like properties. The protocols outlined in this guide provide a systematic approach to exploring its potential in anticancer and target-based drug discovery. Further derivatization and optimization, guided by SAR studies, could lead to the identification of clinical candidates with significant therapeutic value.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. ScienceDirect.
  • Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. MDPI. [Link]

  • Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. ACS Publications. [Link]

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. National Institutes of Health. [Link]

  • Advances in Clinical and Experimental Medicine. advances.umw.edu.pl.
  • A Review on the Vanillin derivatives showing various Biological activities. sphinxsai.com.
  • Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. ScienceDirect. [Link]

  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. PubMed. [Link]

  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem. [Link]

  • 4-[(3-Fluorophenyl)methoxy]benzaldehyde. PubChem. [Link]

Sources

Application Notes and Protocols: Investigating the Biological Activity of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive framework for the initial biological characterization of the novel synthetic compound, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. Given the limited specific literature on this molecule, this guide is structured to empower researchers to conduct a thorough preliminary investigation into its potential therapeutic activities. We will focus on three key areas of high relevance in drug discovery: anticancer, anti-inflammatory, and antimicrobial activities. The protocols detailed herein are foundational and can be adapted based on initial findings.

While direct data on 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is scarce, the broader class of benzaldehyde derivatives has shown promise in various therapeutic contexts. Benzaldehyde itself has been investigated for its antitumor properties[1]. Furthermore, various substituted benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity, often by inducing apoptosis and causing cell cycle arrest[2][3]. Chalcones synthesized from 3-benzyloxy-4-methoxybenzaldehyde have been evaluated for their antimicrobial properties[4]. Additionally, other structurally related phenolic compounds and brominated vanillin derivatives have been noted for their anti-inflammatory effects[5][6]. These precedents provide a strong rationale for a systematic evaluation of the title compound.

Physicochemical Properties (Predicted)

A preliminary assessment of the physicochemical properties is crucial for experimental design. While empirical data is pending, computational predictions for structurally similar compounds can offer initial guidance.

PropertyPredicted Value/InformationReference
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol [7]
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely to be low.[8]

Part 1: Anticancer Activity Evaluation

The primary hypothesis is that 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde may exhibit cytotoxic or cytostatic effects on cancer cells. A tiered approach, starting with in vitro screening and progressing to mechanistic studies, is recommended. A wide range of in vitro assays are available for anticancer drug discovery[9][10][11][12].

Initial Screening: Cell Viability and Cytotoxicity

The initial step is to determine if the compound affects the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability[13][14].

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8][13]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[8][13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Interpreting the Results: A low IC50 value suggests potent cytotoxic or anti-proliferative activity. The choice of cell lines can also indicate if the compound has selective activity against certain types of cancer. It's important to note that assay parameters like cell concentration can influence the observed inhibitory activity[15].

Workflow for In Vitro Anticancer Screening

cluster_0 Initial Screening cluster_1 Mechanistic Studies A Cancer Cell Seeding B Compound Treatment (Varying Concentrations) A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E Data Analysis (Calculate IC50) D->E F Apoptosis Assays (Western Blot for Caspases) E->F If IC50 is promising G Cell Cycle Analysis (Flow Cytometry) E->G If IC50 is promising H Signaling Pathway Analysis F->H G->H

Caption: Workflow for evaluating the anticancer potential of a novel compound.

Mechanistic Studies: Apoptosis Induction

If the compound shows significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases[16]. Western blotting is a standard technique to detect the cleavage (and thus activation) of caspases and their substrates, such as PARP-1[17][18][19][20].

Objective: To determine if the compound induces apoptosis by detecting the cleavage of Caspase-3 and PARP-1.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the compound for a predetermined time (e.g., 24 hours). Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: An increase in the levels of cleaved Caspase-3 and cleaved PARP-1 in compound-treated cells compared to the control indicates the induction of apoptosis.

Potential Apoptotic Pathway Activated by the Compound

Compound 3-[(4-Fluorophenoxy)methyl] -4-methoxybenzaldehyde Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase9_act Active Caspase-9 Caspase9->Caspase9_act Activation Caspase3 Pro-Caspase-3 Caspase9_act->Caspase3 Cleavage Caspase3_act Active Caspase-3 Caspase3->Caspase3_act Activation PARP PARP Caspase3_act->PARP Cleavage Apoptosis Apoptosis Caspase3_act->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothesized intrinsic apoptotic pathway induced by the test compound.

In Vivo Efficacy: Xenograft Models

Should in vitro studies yield promising results, the next step is to evaluate the compound's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for this purpose.[21][22]

Objective: To assess the in vivo antitumor activity of the compound.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice).[22]

  • Cancer cell line that showed sensitivity in vitro.

  • Matrigel or Cultrex BME (optional, to improve tumor take rate).[23]

  • The test compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1-5 million cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[22][23]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for biomarkers).

Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the compound's efficacy.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in many diseases. Phenolic compounds are known to possess anti-inflammatory properties[5][6]. Therefore, it is prudent to investigate if 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde can modulate inflammatory responses.

Protocol 4: Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To determine if the compound can inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.[5]

  • Complete DMEM medium.

  • LPS.

  • The test compound.

  • Griess reagent.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Part 3: Antimicrobial Activity Screening

The structural features of the compound, including the benzaldehyde core, suggest potential antimicrobial activity[4][24]. A preliminary screening against a panel of common bacterial and fungal strains is warranted.

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strain (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well plates.

  • The test compound.

Procedure:

  • Compound Dilution: Serially dilute the compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This document provides a strategic and detailed guide for the initial biological evaluation of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. By systematically applying these protocols, researchers can efficiently screen for potential anticancer, anti-inflammatory, and antimicrobial activities, and delve into the underlying mechanisms of action. The results from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Ashrafizadeh, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • Rashid, M., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 1(1), 39-48.
  • MTT Assay Protocol for Lab Use. (n.d.). Scribd. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2016). International Journal of Pharmaceutical Sciences and Research, 7(8), 3144-3150.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17357–17365.
  • Apoptosis assays: western blots. (2020). YouTube. Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]

  • BiTE® Xenograft Protocol. (2017). Bio-protocol. Retrieved from [Link]

  • Determination of Caspase Activation by Western Blot. (2018). In Methods in Molecular Biology (Vol. 1709, pp. 49-59). Humana Press.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2080.
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer.
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. (2014). Oriental Journal of Chemistry, 30(2), 651-658.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2015). Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). ResearchGate. Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). Molecules, 26(14), 4153.
  • 2-hydroxy-4-methoxybenzaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 4-[(3-Fluorophenyl)methoxy]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 3-Fluoro-4-methoxy-benzaldehyde o-methyl-oxime. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2022). Molecules, 27(19), 6296.
  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. (2011). Molecules, 16(12), 10359-10371.
  • Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. (2016). ResearchGate. Retrieved from [Link]

  • The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). (2024). Molecules, 29(24), 5891.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2535-2541.
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. (2021). Journal of Applied Biology & Biotechnology, 9(5), 1-10.

Sources

Application Notes and Protocols: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in medicinal chemistry. This compound belongs to the vanillin derivative family, a class of molecules recognized for its diverse pharmacological activities.[1][2] While specific biological data for this particular analog is not yet prevalent in public literature, its structural motifs—a vanillin core and a fluorophenoxy ether moiety—suggest significant therapeutic potential. This document outlines the scientific rationale for investigating this compound's anticancer, antimicrobial, and anti-inflammatory properties. Detailed protocols for its synthesis and for a panel of robust in vitro assays are provided to enable the scientific community to explore its medicinal chemistry applications.

Introduction and Scientific Rationale

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a naturally occurring phenolic aldehyde that serves as a "privileged scaffold" in drug discovery.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory effects.[1][2][5] The aldehyde, hydroxyl, and ether functional groups on the vanillin ring are amenable to chemical modification, allowing for the synthesis of novel derivatives with enhanced therapeutic properties.[3][4]

The subject of these application notes, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, is a novel vanillin derivative. The key structural modification is the introduction of a (4-fluorophenoxy)methyl group at the 3-position of the benzaldehyde ring. The phenoxy ether linkage is a common feature in many biologically active compounds, and the inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Based on the well-documented activities of vanillin derivatives and phenoxy ether-containing compounds, we hypothesize that 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde will exhibit significant potential in the following therapeutic areas:

  • Oncology: Vanillin and its derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.[1][6][7][8]

  • Infectious Diseases: The vanillin scaffold is a known contributor to the antimicrobial properties of various natural and synthetic compounds.

  • Inflammation: Vanillin derivatives have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB.

These application notes will provide the necessary protocols to synthesize and evaluate the therapeutic potential of this promising compound.

Synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

The synthesis of the target compound can be achieved through a two-step process starting from vanillin. The first step involves the reduction of the aldehyde group to an alcohol, followed by a Williamson ether synthesis to introduce the (4-fluorophenoxy)methyl moiety.

Protocol 2.1: Synthesis of Vanillyl Alcohol

This protocol describes the reduction of vanillin to vanillyl alcohol.[9]

Materials:

  • Vanillin

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve vanillin in an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with hydrochloric acid to hydrolyze the intermediate and precipitate the product.

  • Filter the white precipitate of vanillyl alcohol, wash with cold water, and dry.

Protocol 2.2: Williamson Ether Synthesis

This protocol outlines the synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde from vanillyl alcohol and 1-fluoro-4-(chloromethyl)benzene. A similar one-pot method starting from vanillin has also been described.[10]

Materials:

  • Vanillyl alcohol

  • 1-fluoro-4-(chloromethyl)benzene

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve vanillyl alcohol in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-fluoro-4-(chloromethyl)benzene dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow vanillin Vanillin vanillyl_alcohol Vanillyl Alcohol vanillin->vanillyl_alcohol NaBH4, NaOH target_compound 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde vanillyl_alcohol->target_compound 1-fluoro-4-(chloromethyl)benzene, NaH, DMF

Caption: Proposed synthetic workflow for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Potential Application in Oncology

Rationale

Vanillin and its derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][6][8] The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. Vanillin has been shown to selectively inhibit Akt phosphorylation.[6] Furthermore, some vanillin derivatives have been found to target CAMKIV, a protein kinase associated with cancer.[7] The introduction of the fluorophenoxy group may enhance the compound's ability to interact with these or other cancer-related targets.

Protocol 3.2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[4][11][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Potential Application in Antimicrobial Chemotherapy

Rationale

The vanillin scaffold is present in many natural products with antimicrobial activity. Chemical modifications of vanillin have led to the development of derivatives with enhanced antibacterial and antifungal properties. The mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The phenoxy ether linkage and the fluorine substitution in the target compound may contribute to improved antimicrobial potency and a broader spectrum of activity.

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[14][15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound), a sterility control (broth only), and a positive control (a known antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow prepare_dilutions Prepare Serial Dilutions of Compound inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Determine MIC incubate_plate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Application in Anti-inflammatory Therapy

Rationale

Chronic inflammation is a key factor in many diseases. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a major therapeutic target.[3][5] Vanillin and its derivatives have been shown to possess anti-inflammatory properties, in part by modulating the NF-κB pathway.[3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces the production of pro-inflammatory cytokines through NF-κB activation.[17][18][19][20][21] Evaluating the ability of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde to suppress LPS-induced cytokine production in macrophages will provide insight into its anti-inflammatory potential.

Protocol 5.2: Measurement of LPS-Induced Cytokine Production in Macrophages

This protocol describes an in vitro assay to assess the anti-inflammatory activity of the compound by measuring its effect on cytokine production in LPS-stimulated macrophages.[17][18][19]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 24-well plates

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent inhibitory effect of the compound on cytokine production.

Anti_Inflammatory_Signaling cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription compound 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Conclusion

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a promising novel compound for medicinal chemistry research. Its structural relationship to the versatile vanillin scaffold suggests a high likelihood of interesting biological activities. The protocols detailed in these application notes provide a solid framework for the synthesis and in vitro evaluation of this compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent. The successful execution of these experiments will provide valuable insights into its therapeutic potential and guide further drug development efforts.

References

  • Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?[Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • PubMed Central. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • American Association for Cancer Research. (2004, November 17). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. [Link]

  • MDPI. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]

  • National Institutes of Health. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health. (n.d.). Macrophage Inflammatory Assay. [Link]

  • National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • ACS Publications. (n.d.). Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. [Link]

  • PubMed. (n.d.). Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells. [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]

  • ResearchGate. (n.d.). Synthesized the potent anticancer molecules of vanillin derivative against MCF-7. [Link]

  • PubMed Central. (n.d.). In vivo anticancer activity of vanillin semicarbazone. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • ResearchGate. (2016, September 3). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Link]

  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]

  • Mendeley. (n.d.). synthesis of amyl vanillil ether as warming agent from vanillin. [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

  • Google Patents. (n.d.). CN109942382B - Method for synthesizing vanillyl alcohol ether.
  • Spandidos Publications. (2018, February 2). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. [Link]

  • Semantic Scholar. (n.d.). LPS-induced cytokine production in human monocytes and macrophages. [Link]

  • SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. [Link]

  • PubMed Central. (n.d.). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. [Link]

  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

  • National Institutes of Health. (2025, March 26). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • specific polymers. (n.d.). Vanillin monoglycidyl ether. [Link]

  • ResearchGate. (2025, August 7). (PDF) Esters of Vanillin and Vanillal Oximes. [Link]

Sources

Application Notes and Protocols for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction and Strategic Overview

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a bespoke aromatic aldehyde poised for significant utility in medicinal chemistry and drug discovery. While specific research on this molecule is emergent, its structural architecture—a trifecta of a reactive aldehyde, a methoxy-substituted benzene ring, and a fluorinated phenoxy ether moiety—provides a robust foundation for its application as a versatile synthetic intermediate.

The aldehyde group serves as a classical "handle" for a multitude of chemical transformations, most notably the formation of Schiff bases and as a building block in multi-component reactions.[1] The 3,4-substituted pattern on the benzaldehyde ring is a well-established scaffold in pharmacologically active molecules, particularly in the realm of enzyme inhibition. Specifically, derivatives of 3-(alkoxy)-4-methoxybenzaldehyde have shown promise as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme class implicated in inflammatory and neurological disorders.[2][3] Furthermore, the incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5]

This document provides detailed protocols and scientific rationale for two primary applications of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde:

  • As a precursor for the synthesis of novel Schiff base libraries for biological screening.

  • As a key intermediate in the development of selective phosphodiesterase 4 (PDE4) inhibitors.

These application notes are designed to provide researchers with both the theoretical underpinning and the practical steps to leverage this compound's unique structural features in their research endeavors.

Application I: Synthesis of Novel Schiff Bases for Biological Screening

Scientific Rationale

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry due to their relatively simple synthesis and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The synthesis involves the condensation of an aldehyde with a primary amine.[8]

The aldehyde functionality of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde makes it an ideal substrate for this reaction. By reacting it with a diverse library of primary amines (e.g., substituted anilines, amino-heterocycles, aliphatic amines), a vast chemical space of novel Schiff bases can be explored. The inherent 3-[(4-fluorophenoxy)methyl]-4-methoxy scaffold provides a constant structural motif, while the R-group from the amine can be varied to modulate the steric and electronic properties of the final compounds. The fluorophenoxy moiety is of particular interest as it can participate in favorable protein-ligand interactions, potentially enhancing the biological activity of the resulting Schiff bases.[4]

Experimental Workflow for Schiff Base Synthesis

reagent1 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde reaction Reflux (2-6 hours) reagent1->reaction reagent2 Primary Amine (R-NH2) reagent2->reaction solvent Ethanol solvent->reaction catalyst Glacial Acetic Acid (catalytic) catalyst->reaction add workup Cooling & Filtration reaction->workup monitor by TLC product Schiff Base Product workup->product

Caption: Workflow for the synthesis of Schiff bases.

Detailed Protocol: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation reaction between 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and a primary amine.

Materials:

  • 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • Primary amine of choice (e.g., 4-aminoantipyrine, sulfamethoxazole[9])

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in 20 mL of absolute ethanol. Stir until fully dissolved.

  • To this solution, add 1.0 equivalent of the selected primary amine.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde. The reaction is typically complete within 2-6 hours.

  • Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.

  • As the solution cools, the Schiff base product may precipitate. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Presentation: Expected Characterization of a Hypothetical Schiff Base

Table 1: Expected Analytical Data for a Hypothetical Schiff Base Product (Product from the reaction with 4-aminoaniline)

Analysis Expected Result Interpretation
FT-IR (cm⁻¹) ~1625 cm⁻¹C=N (imine) stretch, confirming Schiff base formation.
~1250 cm⁻¹C-O-C (ether) stretch.
~1100 cm⁻¹C-F stretch.
¹H NMR (δ, ppm) ~8.5 ppm (singlet, 1H)-CH=N- (azomethine) proton.
~7.0 - 8.0 ppm (multiplets)Aromatic protons.
~5.2 ppm (singlet, 2H)-O-CH₂-Ar protons.
~3.9 ppm (singlet, 3H)-OCH₃ protons.
Mass Spec (m/z) Calculated [M+H]⁺Confirms the molecular weight of the final product.

Application II: A Precursor for Novel Phosphodiesterase 4 (PDE4) Inhibitors

Scientific Rationale

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[10] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the expression of pro-inflammatory mediators like TNF-α, and IL-2.[3] This makes PDE4 a compelling target for treating inflammatory diseases such as COPD, psoriasis, and atopic dermatitis.[10][11]

Several successful PDE4 inhibitors, including Apremilast and Roflumilast, feature a substituted catechol ether scaffold.[11] Research has highlighted that compounds derived from 3-(alkoxy)-4-methoxybenzaldehyde are effective and selective PDE4 inhibitors.[2] For instance, 3-(cyclopentyloxy)-4-methoxybenzaldehyde has been used to develop potent and selective PDE4D inhibitors with cognitive-enhancing properties.[2]

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde shares this core structure. The aldehyde group can be derivatized into other functional groups, such as an oxime, which can then be further elaborated to mimic the side chains of known PDE4 inhibitors. The fluorophenoxy group can explore interactions within the active site of the PDE4 enzyme, potentially leading to novel inhibitors with improved potency and selectivity.

PDE4 Signaling Pathway

cluster_cell Cell Interior AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP CREB pCREB PKA->CREB phosphorylates Inflammation Pro-inflammatory Mediators (e.g., TNF-α) CREB->Inflammation suppresses Inhibitor 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Derivative Inhibitor->PDE4 inhibits

Caption: Role of PDE4 in the cAMP signaling pathway.

Hypothetical Protocol: Synthesis of a Potential PDE4 Inhibitor

This is a proposed multi-step synthesis to convert 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde into a potential PDE4 inhibitor, based on known scaffolds.[2]

Step 1: Synthesis of the Oxime Intermediate

  • Dissolve 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1 eq.) in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.5 eq.) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime.

Step 2: O-Alkylation of the Oxime

  • Dissolve the oxime from Step 1 (1 eq.) in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (1.5 eq.).

  • Add an appropriate alkylating agent (e.g., 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride) (1.2 eq.). This side chain is chosen to mimic known PDE4 inhibitors.[2]

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup and purify the crude product by column chromatography to yield the final potential PDE4 inhibitor.

Data Presentation: Hypothetical Biological Activity

The synthesized compound would then be tested in enzymatic assays to determine its inhibitory activity against the four PDE4 subtypes (A, B, C, and D).

Table 2: Hypothetical IC₅₀ Values for a Proposed PDE4 Inhibitor Derivative

Enzyme Hypothetical IC₅₀ (nM) Significance
PDE4A 250Moderate inhibition
PDE4B 80Potent inhibition
PDE4C 300Moderate inhibition
PDE4D 25High potency and selectivity for PDE4D

A higher selectivity for the PDE4D subtype is often desirable for neurological indications, as it may reduce side effects like emesis associated with the inhibition of other subtypes.[12]

Conclusion

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a high-potential research tool for medicinal chemists and drug development professionals. Its strategic combination of a reactive aldehyde, a pharmacologically relevant substituted aromatic ring, and a fluorine-containing moiety makes it an ideal starting point for the synthesis of novel bioactive compounds. The detailed protocols provided herein for the synthesis of Schiff bases and potential PDE4 inhibitors offer a clear path for researchers to explore the chemical and biological space accessible from this versatile intermediate.

References

  • WisdomLib. (2025). Substituted Benzaldehyde: Significance and symbolism. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Elon University. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Al-Amiery, A. A. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]

  • Kumar, S., et al. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Ahmad, I., et al. (2022). Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. ResearchGate. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • Sameem, B. (2022). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University Research PURE. [Link]

  • Abdel-Aziz, M., et al. (2017). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

  • da Silva, C. M. F., et al. (2021). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]

  • Science.gov. (n.d.). selective pde4 inhibitor: Topics by Science.gov. [Link]

  • De Luca, M. A., et al. (2020). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem. [Link]

  • Dal Piaz, V., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzaldehyde. PubChem. [Link]

  • Qiao, L-L., et al. (2020). The Biological Activity Research of the Nano-Drugs Based on 5-Fluorour. International Journal of Nanomedicine. [Link]

  • Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. [Link]

  • Arfiansyah, R., et al. (2022). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. [Link]

  • Rocchiccioli, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem. [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important pharmaceutical intermediate. Our focus is on providing practical, experience-driven solutions grounded in established scientific principles.

Introduction to Purification Challenges

The synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, commonly achieved through a Williamson ether synthesis, can present several purification challenges. The reaction may not proceed to completion, and side reactions can introduce impurities that are structurally similar to the desired product, making their removal complex. This guide will walk you through common issues and provide robust protocols for obtaining a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde?

A1: The primary impurities typically arise from the Williamson ether synthesis reaction itself. These can be broadly categorized as:

  • Unreacted Starting Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 4-fluorobenzyl halide (bromide or chloride) are the most common starting materials. Their presence indicates an incomplete reaction.

  • By-products from Side Reactions: The basic conditions of the Williamson ether synthesis can promote side reactions. A common by-product is the alkene formed from the E2 elimination of the 4-fluorobenzyl halide, especially if the reaction temperature is too high.[1]

  • C-Alkylated Products: The phenoxide ion intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][2] C-alkylation can lead to isomeric impurities that are often difficult to separate.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as any catalysts or bases, can also be present as impurities.[3]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process.[4] It allows for a quick assessment of the separation of your desired product from impurities. For more quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3][5] Gas Chromatography (GC) can also be useful for detecting volatile impurities.[3]

Q3: My purified product appears as an oil, but I was expecting a solid. What could be the reason?

A3: While some benzaldehyde derivatives are solids, the presence of residual solvents or impurities can depress the melting point and cause the product to appear as an oil or a low-melting solid.[6] Ensure that your product is thoroughly dried under vacuum to remove any remaining solvents. If it remains an oil, further purification by column chromatography may be necessary to remove non-volatile impurities.

Q4: What are the best storage conditions for the purified 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde?

A4: Benzaldehyde derivatives can be susceptible to oxidation and photodegradation.[7][8] It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Issue 1: Low Purity After Initial Workup

Symptoms:

  • TLC analysis of the crude product shows multiple spots with close Rf values.

  • NMR spectrum indicates the presence of starting materials or unknown peaks.

Root Causes and Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Optimize reaction conditions (time, temperature, stoichiometry of reagents).Ensuring the reaction goes to completion minimizes the amount of unreacted starting materials that need to be removed.
Formation of Side Products Lower the reaction temperature to favor the desired SN2 reaction over the E2 elimination. Use a less sterically hindered base if possible.Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1]
Inefficient Extraction Perform multiple extractions with an appropriate organic solvent. A back-extraction with a dilute base can help remove unreacted phenolic starting material.Partitioning of the product and impurities between aqueous and organic phases is key to initial purification. The acidic nature of the phenol allows for its selective removal into a basic aqueous phase.
Issue 2: Difficulty in Separating Product from Impurities by Column Chromatography

Symptoms:

  • Co-elution of the product and impurities during column chromatography.

  • Broad peaks or poor resolution in the collected fractions.

Root Causes and Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Solvent System Systematically screen different solvent systems using TLC to find one that provides good separation (ΔRf > 0.2). A common starting point for aromatic ethers is a mixture of hexane and ethyl acetate.[9]The choice of eluent is critical for achieving differential migration of compounds on the stationary phase. The polarity of the solvent system needs to be optimized for the specific compounds being separated.
Column Overloading Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight for good separation.Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Improper Column Packing Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.A well-packed column provides a uniform flow path for the mobile phase, which is essential for achieving sharp, well-resolved peaks.

Experimental Workflow: Troubleshooting Column Chromatography

G start Start: Poor Separation in Column Chromatography check_tlc Re-evaluate TLC with a wider range of solvent systems start->check_tlc co_elution Do product and impurity co-elute in all tested systems? check_tlc->co_elution change_stationary_phase Consider a different stationary phase (e.g., alumina, reverse-phase silica) co_elution->change_stationary_phase Yes optimize_gradient Optimize the solvent gradient for flash chromatography co_elution->optimize_gradient No failure Separation still poor. Consider alternative purification. change_stationary_phase->failure check_loading Was the column overloaded? optimize_gradient->check_loading reduce_load Reduce the amount of sample loaded onto the column check_loading->reduce_load Yes repack_column Repack the column carefully, ensuring no air bubbles or cracks check_loading->repack_column No success Achieved Good Separation reduce_load->success repack_column->success G crude_product Crude 3-[(4-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde initial_assessment Initial Purity Assessment (TLC, NMR) crude_product->initial_assessment is_solid Is the crude product a solid? initial_assessment->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (oily) is_pure_recryst Is the product pure after recrystallization? recrystallization->is_pure_recryst is_pure_recryst->column_chromatography No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is the product pure after column chromatography? column_chromatography->is_pure_column is_pure_column->final_product Yes further_purification Consider further purification or alternative methods is_pure_column->further_purification No

Sources

Technical Support Center: Synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A7 Last Updated: January 15, 2026

Introduction

Welcome to the technical support center for the synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming the ether linkage in the target molecule.[1] Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve higher yields and purity in your experiments.

The synthesis of this molecule is a critical step in various research and development pipelines. The core of this synthesis involves a bimolecular nucleophilic substitution (SN2) reaction.[2] This guide will delve into the mechanistic nuances, common pitfalls, and evidence-based solutions to overcome them.

Reaction Overview: The Williamson Ether Synthesis Pathway

The most direct and common method for synthesizing 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is via the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 4-fluorophenol (the nucleophile) with 3-(halomethyl)-4-methoxybenzaldehyde (the electrophile).

Reaction_Scheme cluster_reactants Starting Materials R1 4-Fluorophenol I1 Potassium 4-fluorophenoxide R1->I1 + Base R2 Base (e.g., K₂CO₃, NaH) R3 3-(Bromomethyl)-4- methoxybenzaldehyde P 3-[(4-Fluorophenoxy)methyl]-4- methoxybenzaldehyde I1->P + 3-(Bromomethyl)-4-methoxybenzaldehyde(SN2 Reaction)

Caption: General reaction scheme for the Williamson ether synthesis.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section is structured to address the most common and critical issue encountered in this synthesis: suboptimal yield. Follow this guide to systematically identify and rectify the underlying causes.

Question 1: My reaction yield is significantly lower than expected (<50%). What are the most likely causes and how can I troubleshoot this?

Low yields are a frequent challenge and can stem from multiple factors.[3][4] Use the following decision tree and detailed explanations to diagnose the problem.

Troubleshooting_Yield start Low Yield (<50%) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagent_purity Are starting materials pure and anhydrous? check_reagents->reagent_purity Purity reagent_stoich Is the base stoichiometry correct? check_reagents->reagent_stoich Stoichiometry check_conditions 2. Assess Reaction Conditions conditions_moisture Were anhydrous conditions maintained? check_conditions->conditions_moisture Moisture conditions_solvent Is the solvent appropriate (polar aprotic)? check_conditions->conditions_solvent Solvent conditions_temp Is the temperature optimized? check_conditions->conditions_temp Temperature check_side_reactions 3. Investigate Side Reactions side_elimination Evidence of elimination byproducts? check_side_reactions->side_elimination Elimination side_c_alkylation Evidence of C-alkylation isomers? check_side_reactions->side_c_alkylation C-Alkylation reagent_purity->check_conditions Yes solution_reagents Solution: - Purify starting materials. - Use fresh, high-purity base. - Ensure 1.1-1.5 eq. of base. reagent_purity->solution_reagents No reagent_stoich->check_conditions Yes reagent_stoich->solution_reagents No conditions_moisture->check_side_reactions Yes solution_conditions Solution: - Dry glassware and use anhydrous solvent. - Switch to DMF or DMSO. - Titrate temperature (start at 50°C, increase to 80°C). conditions_moisture->solution_conditions No conditions_solvent->check_side_reactions Yes conditions_solvent->solution_conditions No conditions_temp->check_side_reactions Yes conditions_temp->solution_conditions No solution_side_reactions Solution: - Use a less hindered base (K₂CO₃ vs. t-BuOK). - Lower reaction temperature. - Use a more polar solvent. side_elimination->solution_side_reactions Yes side_c_alkylation->solution_side_reactions Yes

Caption: Troubleshooting decision tree for low reaction yield.

In-Depth Analysis:

  • Reagent Integrity:

    • Moisture: The Williamson ether synthesis is highly sensitive to water.[3][5] The alkoxide or phenoxide intermediate is a strong base and will preferentially react with water over the alkyl halide, quenching the nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base Quality: If using a solid base like sodium hydride (NaH), ensure it is fresh. NaH that appears gray instead of white may be partially oxidized and less reactive.[3] For phenoxide formation, potassium carbonate (K₂CO₃) is often sufficient and easier to handle.[6]

    • Stoichiometry: Incomplete deprotonation of the 4-fluorophenol is a common reason for low yield. Use at least 1.1 equivalents of base to ensure full conversion to the phenoxide.[7]

  • Reaction Conditions:

    • Solvent Choice: The rate of SN2 reactions is significantly influenced by the solvent.[1] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal because they solvate the cation (e.g., K⁺ or Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive.[7][8] Protic solvents (like ethanol) will solvate the nucleophile through hydrogen bonding, reducing its reactivity.

    • Temperature Control: While heat can increase the reaction rate, excessive temperatures (e.g., >100-120°C) can promote side reactions, including decomposition of the aldehyde product.[3] A typical temperature range for this synthesis is 50-100°C.[1] It is advisable to start at a lower temperature and monitor the reaction's progress via Thin Layer Chromatography (TLC).[6]

  • Side Reactions:

    • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring (carbon). While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric byproducts. Using polar aprotic solvents typically favors O-alkylation.[9]

    • Elimination (E2): While the electrophile in this synthesis is a primary benzylic halide, which strongly favors SN2, elimination is always a potential competing pathway, especially with very strong or sterically hindered bases.[7][8] This is less of a concern here than with secondary or tertiary halides.

Question 2: My TLC analysis shows multiple spots, including unreacted starting material and potential byproducts. How can I improve selectivity and drive the reaction to completion?

This indicates either an incomplete reaction or the formation of side products.

  • Driving the Reaction to Completion:

    • Reaction Time: Williamson ether syntheses can take anywhere from 1 to 8 hours to complete.[1] Monitor the reaction every hour using TLC. If the starting material spot remains prominent after several hours, consider incrementally increasing the temperature by 10°C.

    • Use of a Catalyst: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly accelerate the reaction.[1][10] A PTC helps shuttle the phenoxide from the solid or aqueous phase into the organic phase where the electrophile resides, increasing the effective concentration of the nucleophile.[5][11][12] This can lead to higher yields under milder conditions.[11]

  • Improving Selectivity:

    • Base Selection: Use a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. These are excellent for deprotonating phenols without being overly aggressive, which could promote side reactions.[6]

    • Order of Addition: Prepare the potassium 4-fluorophenoxide in situ by stirring 4-fluorophenol with the base in the solvent for 30-60 minutes before adding the 3-(bromomethyl)-4-methoxybenzaldehyde. This ensures the nucleophile is ready for the SN2 reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal combination of base and solvent for this synthesis? For the synthesis of an aryl ether from a phenol, the combination of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent is a highly effective and commonly used system. K₂CO₃ is strong enough to deprotonate the phenol but is not excessively harsh, and DMF is an excellent polar aprotic solvent for promoting the SN2 reaction.[6][7]

Q2: Should I use 3-(chloromethyl)- or 3-(bromomethyl)-4-methoxybenzaldehyde as the electrophile? In SN2 reactions, the reaction rate depends on the leaving group's ability. The general trend for halide leaving groups is I > Br > Cl > F. Therefore, 3-(bromomethyl)-4-methoxybenzaldehyde will be more reactive than the corresponding chloride, leading to faster reaction times and potentially allowing for milder conditions.

Q3: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most straightforward method.[6] Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should be able to visualize the starting materials (4-fluorophenol and the benzaldehyde derivative) and the more non-polar product spot. The disappearance of the limiting reagent indicates the reaction is nearing completion.

Q4: What are the best practices for workup and purification? After the reaction is complete (as determined by TLC), the typical workup involves:

  • Cooling the reaction mixture and filtering off any inorganic salts (like K₂CO₃).[6]

  • Diluting the filtrate with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) and washing it with water and brine to remove the DMF and any remaining salts.[6]

  • Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrating the solution under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.[6][13]

Experimental Protocols & Data

Optimized Protocol for Synthesis

This protocol is a robust starting point for achieving high yields.

Materials:

  • 4-Fluorophenol (1.0 eq.)

  • 3-(Bromomethyl)-4-methoxybenzaldehyde (1.05 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-fluorophenol (1.0 eq.) and anhydrous DMF.

  • Phenoxide Formation: Add finely powdered potassium carbonate (1.5 eq.) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Add 3-(bromomethyl)-4-methoxybenzaldehyde (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir. Monitor the reaction progress by TLC every 60 minutes. The reaction is typically complete within 3-5 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x) to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography using a gradient of hexanes and ethyl acetate to yield the pure product.

Table 1: Influence of Reaction Parameters on Yield

This table summarizes expected outcomes based on variations in key reaction parameters, derived from established principles of the Williamson ether synthesis.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (PTC-Catalyzed)Expected Outcome & Rationale
Base K₂CO₃ (1.5 eq.)NaH (1.2 eq.)K₂CO₃ (1.5 eq.)A: Optimal for phenols, good balance of reactivity and selectivity.[6] B: Stronger base, faster reaction but higher risk of side reactions.[2] C: Standard base, efficiency enhanced by catalyst.
Solvent DMFTHFDichloromethane/H₂OA: Excellent polar aprotic solvent, promotes SN2.[7] B: Good alternative, but generally less effective than DMF for this reaction.[2] C: Two-phase system required for PTC.[5]
Temperature 70°C70°C40°C (Reflux)A & B: Standard temperature range for thermal activation.[1] C: PTC allows for lower temperatures, reducing byproduct formation.[11]
Catalyst NoneNoneTBAB (0.1 eq.)C: The phase-transfer catalyst accelerates the reaction by improving nucleophile availability.[10]
Expected Yield 75-90%70-85%85-95%Yields are estimates. Condition C often provides the highest yield due to milder conditions and enhanced reaction rate.[12]

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). ReactionFlash. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 823. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Help me, how increase yield in williamson ether reaction? (2022, April 13). ResearchGate. [Link]

  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses Procedure. [Link]

  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

  • Solved Answer: Given Reaction is williamson ether Synthesis. (2020, June 25). Chegg.com. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. [Link]

  • 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]

  • Process for the preparation of hydroxybenzaldehydes. (1978).
  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]

  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. (n.d.). PubChem. [Link]

  • 3-Bromo-4-methoxybenzaldehyde. (n.d.). Cheméo. [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.).
  • Method for synthesizing p-methoxybenzaldehyde. (n.d.).
  • 3-Methoxy-4-methylbenzaldehyde. (n.d.). PubChem. [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (n.d.).
  • Benzaldehyde, 3-hydroxy-4-methoxy-. (n.d.). NIST WebBook. [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (2005). PubMed. [Link]

Sources

Technical Support Center: Synthesis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we move beyond simple protocols to dissect the underlying chemistry of common pitfalls, offering expert insights and robust troubleshooting strategies to enhance the success of your experiments.

Section 1: Oxidation-Related Issues

Oxidation is a primary concern in the synthesis and handling of benzaldehyde derivatives. The aldehyde functional group is highly susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, which can complicate reactions and purification processes.

FAQ 1: My benzaldehyde derivative has low purity, and I see crystalline precipitates. What is happening and how can I resolve this?

Answer:

The crystalline precipitate you are observing is likely the corresponding benzoic acid, a result of the autoxidation of your benzaldehyde derivative.[1] This is a common issue, especially with older samples or those that have been improperly stored.[1][2] The aldehyde reacts with atmospheric oxygen in a free-radical chain reaction that can be initiated by light.[1][2] Even without visible crystals, a significant amount of the benzoic acid can be dissolved in the aldehyde.[1]

Troubleshooting & Prevention:

  • Purification: Before use in a reaction, it is crucial to purify the benzaldehyde derivative to remove any existing benzoic acid. This can be achieved by washing the aldehyde (dissolved in an ether-like solvent) with a 10% sodium carbonate or sodium bicarbonate solution.[3][4] The basic wash converts the acidic benzoic acid into its water-soluble sodium salt, which is then extracted into the aqueous layer.[5] Following the wash, the organic layer should be dried and distilled (preferably under reduced pressure) for optimal purity.[4][6]

  • Storage: Proper storage is critical to prevent re-oxidation. Store purified benzaldehyde derivatives in airtight, amber-colored glass bottles to protect them from oxygen and light.[1] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended.[1]

  • Inhibitors: For particularly sensitive derivatives, the addition of a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) can suppress autoxidation.[4]

Experimental Protocol: Purification of Benzaldehyde from Benzoic Acid

Objective: To remove the benzoic acid impurity from a benzaldehyde sample.

Materials:

  • Crude benzaldehyde

  • Diethyl ether

  • 10% aqueous sodium carbonate (Na₂CO₃) solution[4]

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • Dissolution: Dissolve the crude benzaldehyde in approximately 3-4 volumes of diethyl ether in a separatory funnel.

  • Basic Wash: Add an equal volume of 10% Na₂CO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from any CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash with the Na₂CO₃ solution until no more gas evolution is observed.[5]

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water-soluble components.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration & Concentration: Filter the solution to remove the drying agent. The purified benzaldehyde can be obtained by carefully removing the solvent using a rotary evaporator. For higher purity, proceed to distillation.

  • Distillation (Optional): Distill the crude benzaldehyde under reduced pressure.[4] Collect the fraction that boils at the appropriate temperature for your specific benzaldehyde derivative.

Section 2: Challenges in Formylation Reactions

Formylation reactions are key to introducing the aldehyde group onto an aromatic ring. However, these reactions are often plagued by issues of regioselectivity, low yields, and side product formation.

FAQ 2: My Duff reaction is producing a mixture of products, including a di-formylated compound. How can I improve the selectivity for the mono-aldehyde?

Answer:

The Duff reaction, which uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols, is known for potential side reactions, including di-formylation, especially when both ortho positions are available.[7][8] The reaction mechanism involves the generation of an iminium ion from HMTA, which acts as the electrophile. The regioselectivity is often directed to the positions most activated by the electron-donating groups on the aromatic ring.

Troubleshooting & Optimization:

  • Stoichiometry Control: The most effective way to favor mono-formylation is to carefully control the stoichiometry of your reagents. Reducing the molar ratio of HMTA relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[7]

  • Reaction Time: Minimizing the reaction time can also help to reduce the formation of di-formylated and other side products. Monitor the reaction progress by TLC to determine the optimal time to quench the reaction.[7]

  • Alternative Methods: If the Duff reaction continues to give poor selectivity, consider alternative formylation methods such as the Reimer-Tiemann or Vilsmeier-Haack reactions, which may offer better control for your specific substrate.

FAQ 3: I am attempting a Vilsmeier-Haack formylation, but I am getting very low yields. What are the common causes for this?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (typically formed from DMF and POCl₃).[9][10] Low yields are often attributed to two main factors: insufficient activation of the aromatic ring or issues with the Vilsmeier reagent itself.

Troubleshooting & Optimization:

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[11] Therefore, this reaction works best with aromatic compounds bearing strong electron-donating groups (e.g., -OH, -OR, -NR₂).[12] If your substrate is only moderately activated or contains electron-withdrawing groups, the reaction will likely be sluggish and low-yielding.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent must be formed in situ under anhydrous conditions. Any moisture will quench the POCl₃ and the reactive iminium salt. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.

  • Reaction Temperature: The reaction temperature is dependent on the reactivity of the substrate. While some highly reactive substrates require cooling, less reactive ones may need gentle heating to proceed at a reasonable rate.[13]

Visualizing the Vilsmeier-Haack Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) Intermediate1->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene Electron-Rich Arene Arene->Sigma_Complex Attack Iminium_Product Aryl Iminium Sigma_Complex->Iminium_Product Rearomatization Final_Aldehyde Benzaldehyde Derivative Iminium_Product->Final_Aldehyde Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway.

Section 3: Complications with Nucleophilic Additions

Reactions involving nucleophilic attack on the carbonyl carbon of benzaldehyde derivatives, such as Grignard reactions, are fundamental but can be fraught with difficulties.

FAQ 4: My Grignard reaction with a substituted benzaldehyde is failing to initiate or giving low yields. What are the critical factors I need to check?

Answer:

The success of a Grignard reaction is highly dependent on meticulous experimental technique. Failure to initiate or low conversion rates are almost always due to the quenching of the highly reactive Grignard reagent.[14]

Troubleshooting Checklist:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents.[14] All glassware must be rigorously dried (flame- or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). The solvents (typically diethyl ether or THF) must be anhydrous.

  • Reagent Quality: Ensure the alkyl/aryl halide used to prepare the Grignard reagent is pure. The benzaldehyde derivative should also be free of acidic impurities, such as contaminating benzoic acid, and water.[14]

  • Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction from starting. Gently crushing the magnesium turnings or adding a small crystal of iodine can help to activate the surface.

  • Substituent Compatibility: The substituent on the benzaldehyde ring must be compatible with the Grignard reagent. Electron-withdrawing groups on the benzaldehyde can increase the electrophilicity of the carbonyl carbon, but some groups, like nitro groups, will react with the Grignard reagent itself.[15]

Visualizing Grignard Reaction Troubleshooting

Grignard_Troubleshooting Start Grignard Reaction Fails or Low Yield Q1 Are all glassware and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Fix this first!) Q1->A1_No No Q2 Is the magnesium surface activated? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Activate with iodine or crushing) Q2->A2_No No Q3 Is the benzaldehyde derivative pure? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No (Purify to remove acid/water) Q3->A3_No No Q4 Are there incompatible functional groups? A3_Yes->Q4 A4_Yes Yes (Consider protecting groups) Q4->A4_Yes Yes A4_No No Q4->A4_No No Success Re-run reaction with optimized conditions A4_No->Success

Caption: Troubleshooting flowchart for Grignard reactions.

Section 4: Unwanted Side Reactions

Undesired reaction pathways can significantly reduce the yield of the target benzaldehyde derivative. Understanding and mitigating these side reactions is key to a successful synthesis.

FAQ 5: I am running a base-catalyzed reaction with a benzaldehyde derivative that has no α-hydrogens, and I am getting a mixture of an alcohol and a carboxylic acid. What is this side reaction?

Answer:

You are observing the Cannizzaro reaction. This is a base-induced disproportionation reaction that occurs with aldehydes that lack α-hydrogens, such as benzaldehyde and its derivatives.[16][17] In the presence of a strong base (like NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylic acid.[16]

Mechanism of the Cannizzaro Reaction:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.

  • The resulting tetrahedral intermediate collapses and transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule.

  • This results in the formation of a carboxylate and an alkoxide, which then undergoes proton exchange to give the final carboxylic acid and alcohol products.[16]

How to Avoid the Cannizzaro Reaction:

  • pH Control: The Cannizzaro reaction is highly dependent on the basicity of the reaction medium. If your desired reaction can proceed under milder basic or even acidic conditions, this will suppress the Cannizzaro pathway.

  • Protecting Groups: If the aldehyde is not the desired reacting functional group in a basic medium, it should be protected. A common strategy is to convert the aldehyde to an acetal, which is stable to bases but can be easily removed with mild acid hydrolysis.[18][19]

  • Crossed Cannizzaro Reaction: In some synthetic strategies, a "crossed" Cannizzaro reaction can be used to your advantage. By using formaldehyde as a "sacrificial" aldehyde, it will be preferentially oxidized, allowing for the quantitative reduction of a more valuable aldehyde to its corresponding alcohol.[16]

Data Summary Table: Common Purification Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Converts acidic impurities (e.g., benzoic acid) into water-soluble salts.[5]Simple, fast, and effective for removing acidic byproducts.[5]Does not remove benzaldehyde itself; product must be stable to base.Pre-purification step to remove benzoic acid from crude benzaldehyde.
Sodium Bisulfite Wash Reversible formation of a water-soluble adduct with the aldehyde.[5]Highly selective for aldehydes, allowing for their removal from a mixture.[5]Not suitable if the aldehyde is the desired product; requires aqueous conditions.Removing unreacted benzaldehyde from a reaction mixture containing a non-aldehyde product.[20]
Distillation Separation based on differences in boiling points.[5]Can handle large quantities and is effective for non-volatile impurities.[3]The product must be thermally stable; may not separate compounds with close boiling points.Purification of thermally stable liquid benzaldehyde derivatives.[3][4]
Recrystallization Purification of solids based on differences in solubility.[3]Can yield very pure crystalline products.Requires finding a suitable solvent system; some material is lost in the mother liquor.Purification of solid benzaldehyde derivatives.[3]
Column Chromatography Differential adsorption onto a stationary phase.[20]Can achieve high purity and is applicable to a wide range of compounds.[20]Can be slow, requires large solvent volumes, and risks product decomposition on silica.[5]Separating complex mixtures or when high purity is essential.[20]

References

  • BenchChem Technical Support Team. (2025).
  • ECHEMI. (n.d.). purification of benzaldehyde and acetone. ECHEMI.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. BenchChem.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Sciencemadness.org.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia.
  • BenchChem Technical Support Team. (2025).
  • Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Sciencemadness.org.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes. BenchChem.
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S.
  • Wikipedia. (n.d.). Duff reaction. Wikipedia.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • Sciencemadness Wiki. (2025). Benzaldehyde. Sciencemadness Wiki.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.

Sources

Technical Support Center: Reaction Optimization for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

Reaction Overview and Mechanism

The synthesis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a classic example of the Williamson ether synthesis.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction involves the deprotonation of a phenol (4-fluorophenol) to form a more nucleophilic phenoxide ion, which then attacks an electrophilic benzylic halide, in this case, 3-(halomethyl)-4-methoxybenzaldehyde.

Reaction Scheme:

  • Step 1: Halogenation of Isovanillyl Alcohol (Precursor Synthesis)

    • Starting Material: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)[3] is first reduced to 3-hydroxymethyl-4-methoxybenzaldehyde (isovanillyl alcohol).

    • The alcohol is then converted to the more reactive benzylic halide (e.g., 3-chloromethyl-4-methoxybenzaldehyde) using a reagent like thionyl chloride (SOCl₂).

  • Step 2: Williamson Ether Synthesis

    • The synthesized benzylic halide is reacted with 4-fluorophenol in the presence of a base to yield the target ether.

The SN2 pathway is favored here because the electrophile is a primary benzylic halide, which is highly susceptible to backside attack and less prone to competing elimination reactions.[1][4]

Troubleshooting_Workflow start Problem: Reaction Incomplete check_sm TLC shows starting materials? start->check_sm check_purity Are reagents pure and anhydrous? check_sm->check_purity Yes check_conditions Are reaction conditions (Base, Temp, Solvent) optimal? check_purity->check_conditions Yes sol_reagent Solution: - Use freshly prepared  benzylic halide. - Ensure solvent is dry. check_purity->sol_reagent No sol_conditions Solution: - Increase temperature. - Use a stronger base (Cs₂CO₃). - Ensure base is finely powdered. check_conditions->sol_conditions No

Caption: Troubleshooting decision tree for an incomplete reaction.

Q: My yield is low, and I've isolated a significant amount of an unknown byproduct. What could it be?

A: Low yields with byproducts often point to competing reaction pathways.

  • Possible Cause: C-Alkylation. You may be forming 2-[(4-fluorophenoxy)methyl]-5-fluoro-4-hydroxybenzaldehyde or other ring-alkylated isomers. [5]This is more likely in protic or less polar solvents which can solvate the phenoxide oxygen, leaving the ring more exposed. [4]* Solution:

    • Confirm your solvent is a high-quality polar aprotic solvent like DMF or DMSO.

    • Characterize the byproduct using NMR and MS to confirm its structure. If it is a C-alkylation product, optimizing the solvent and cation (e.g., using Cs₂CO₃) can improve O-alkylation selectivity.

Q: The final product is an oil or difficult to crystallize, making purification challenging. What can I do?

A: Purification can be tricky if minor impurities are preventing crystallization.

  • Possible Cause: Residual Starting Materials or Byproducts. Even small amounts of unreacted starting materials or side products can act as impurities that inhibit crystallization.

  • Solution:

    • Aqueous Wash: After the reaction, perform a wash with a dilute NaOH solution (e.g., 1M). [6]This will deprotonate and extract any unreacted 4-fluorophenol into the aqueous layer. Follow with a water wash to remove residual base.

    • Column Chromatography: If impurities persist, purification via silica gel column chromatography is highly effective. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is recommended. [7]

Experimental Protocols & Data

Experimental Workflow Overview

Experimental_Workflow A Reagent Setup (Dry Glassware, Inert Atm.) B Dissolve 4-Fluorophenol & Base in Solvent A->B C Add Benzylic Halide Solution B->C D Heat Reaction Mixture (e.g., 80°C) C->D E Monitor by TLC D->E E->D Incomplete F Reaction Complete E->F G Work-up (Quench, Extract, Wash) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for the synthesis.

Protocol A: Baseline Conditions
  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluorophenol (1.1 eq), potassium carbonate (K₂CO₃, 1.5 eq, finely powdered), and 30 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in 10 mL of anhydrous DMF dropwise over 10 minutes.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1M NaOH (2 x 30 mL), then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography.

Protocol B: Optimized Conditions for Higher Yield
  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluorophenol (1.1 eq), cesium carbonate (Cs₂CO₃, 1.3 eq) , and 30 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of freshly prepared 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in 10 mL of anhydrous DMF dropwise.

  • Heat the reaction mixture to 65°C and stir for 2-3 hours .

  • Follow steps 5-10 from the baseline protocol. The lower temperature and more reactive base often lead to a cleaner reaction with a shorter time. [8]

Data Summary: Comparison of Reaction Conditions
Parameter Condition A (Baseline) Condition B (Optimized) Rationale for Optimization
Base K₂CO₃ (1.5 eq)Cs₂CO₃ (1.3 eq)Cesium carbonate provides a more reactive "naked" anion, accelerating the SN2 reaction. [8]
Solvent Anhydrous DMFAnhydrous DMFPolar aprotic solvent is optimal for SN2. [4]
Temperature 80°C65°CThe higher reactivity of Cs₂CO₃ allows for a lower reaction temperature, minimizing potential side reactions. [9]
Time 4-6 hours2-3 hoursFaster reaction kinetics lead to reduced reaction time.
Typical Yield 75-85%>90%Combination of factors leads to improved efficiency and reduced byproduct formation.
Purity GoodExcellentCleaner reaction profile simplifies purification.

References

  • Common side reactions in the Williamson synthesis of ethers - Benchchem. (n.d.).
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025).
  • Identifying and minimizing side reactions in Williamson ether synthesis. - Benchchem. (n.d.).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
  • Show how you would use the Williamson ether synthesis to prepare... - Pearson. (n.d.).
  • Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025).
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.).
  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? - Guidechem. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Benzaldehyde, 3-hydroxy-4-methoxy- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical analysis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a molecule of interest in medicinal chemistry due to its potential pharmacophoric features. We will delve into a detailed Nuclear Magnetic Resonance (NMR) analysis, offering a complete workflow from sample preparation to spectral interpretation. Furthermore, this guide will objectively compare the utility of NMR with other common analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), providing a holistic perspective on its structural characterization.

Introduction to 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a polysubstituted aromatic compound featuring an aldehyde, a methoxy group, and a fluorophenoxy-methyl ether moiety. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, a robust and unequivocal method for its structural elucidation is paramount. While various analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom connectivity map.

Proposed Synthesis

A plausible synthetic route to 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable organohalide. In this case, the synthesis would proceed by reacting 3-(bromomethyl)-4-methoxybenzaldehyde with 4-fluorophenol in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents 3-(bromomethyl)-4-methoxybenzaldehyde 3-(bromomethyl)-4-methoxybenzaldehyde 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde 3-(bromomethyl)-4-methoxybenzaldehyde->3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Williamson Ether Synthesis 4-fluorophenol 4-fluorophenol 4-fluorophenol->3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Caption: Proposed synthesis of the target molecule.

Comprehensive NMR Analysis: A Step-by-Step Protocol

NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. The following protocol outlines the key steps for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which serves as a convenient internal reference.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm, to encompass the expected aromatic and aliphatic proton signals.

    • Acquisition Time: An acquisition time of at least 3 seconds ensures good digital resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds allows for full relaxation of the protons, leading to more accurate integration.

    • Number of Scans: 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

    • Spectral Width: A spectral width of 220-250 ppm is necessary to cover the full range of carbon chemical shifts, including the carbonyl carbon.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a polynomial baseline correction for a flat baseline.

    • Referencing: Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm. The ¹³C spectrum is then referenced to the CDCl₃ signal at 77.16 ppm.

    • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify and label the chemical shifts of all peaks in both spectra.

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the analysis of structurally similar compounds, such as 3-benzyloxy-4-methoxybenzaldehyde[1][2][3][4], and general principles of NMR spectroscopy, the following is a predicted NMR data table for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.85s191.0
Methoxy (-OCH₃)3.95s56.2
Methylene (-OCH₂O-)5.15s70.5
Aromatic CH (Benzaldehyde Ring)7.40-7.50m110-130
Aromatic CH (Fluorophenoxy Ring)6.90-7.10m115-125
Aromatic C-O (Benzaldehyde Ring)--150-155
Aromatic C-OCH₃--148-152
Aromatic C-CHO--130-135
Aromatic C-F--155-160 (d, J ≈ 240 Hz)
Aromatic C-O (Fluorophenoxy Ring)--152-156
  • ¹H NMR Interpretation: The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around 9.85 ppm. The methoxy and methylene protons will also be singlets, with the methylene protons being slightly more downfield due to the adjacent electronegative oxygen atoms. The aromatic protons will appear as complex multiplets in the 6.90-7.50 ppm region. The protons on the fluorophenoxy ring will be influenced by the fluorine atom, potentially leading to additional splitting (H-F coupling).

  • ¹³C NMR Interpretation: The carbonyl carbon of the aldehyde will be the most downfield signal, typically above 190 ppm. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 240 Hz). The remaining aromatic and aliphatic carbons will appear in their expected regions.

Caption: Key predicted NMR correlations.

Comparative Analysis with Other Analytical Techniques

While NMR provides a detailed structural map, other techniques offer complementary information. A multi-technique approach is often the most robust strategy for structural elucidation.

G Start Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Connectivity FT-IR FT-IR Spectroscopy Start->FT-IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight & Formula Structure Elucidated Structure NMR->Structure FT-IR->Structure MS->Structure

Caption: Comprehensive structural elucidation workflow.

FT-IR Spectroscopy

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. For 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, the key expected absorptions are:

  • ~1685 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.

  • ~2850 and 2750 cm⁻¹ (medium): C-H stretch of the aldehyde.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

  • ~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.

  • ~1500 and 1600 cm⁻¹ (medium): C=C stretching of the aromatic rings.

  • ~1220 cm⁻¹ (strong): C-F stretch.

While FT-IR can confirm the presence of the aldehyde, ether, and aromatic functionalities, it cannot establish their connectivity.

Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (C₁₅H₁₃FO₃), the expected exact mass would be approximately 260.08 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond.

Comparison Table
Technique Strengths Weaknesses Application to Target Molecule
NMR Spectroscopy - Detailed structural information (connectivity, stereochemistry)- Quantitative analysis- Lower sensitivity- Can be complex to interpretProvides a complete structural map, confirming the specific isomer.
FT-IR Spectroscopy - Rapid identification of functional groups- High sensitivity- Does not provide connectivity information- "Fingerprint" region can be complexConfirms the presence of aldehyde, ether, and aromatic functional groups.
Mass Spectrometry - High sensitivity- Provides molecular weight and elemental formula- Fragmentation can be complex- Does not provide detailed connectivityConfirms the molecular formula and provides clues about structural fragments.

Conclusion

For the unambiguous structural elucidation of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, NMR spectroscopy is the most powerful and definitive technique. It provides a detailed atom-by-atom map of the molecule, allowing for the precise determination of its isomeric structure. While FT-IR and Mass Spectrometry are valuable complementary techniques that confirm the presence of functional groups and the molecular formula, respectively, they lack the detailed structural resolving power of NMR. A comprehensive approach utilizing all three techniques provides the highest level of confidence in the structural assignment of novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • SpectraBase. (n.d.). 3-(Benzyloxy)-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzaldehyde and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde , a novel synthetic derivative, against a panel of structurally related and commercially significant benzaldehydes: the ubiquitous natural product Vanillin , the industrially relevant p-Anisaldehyde , and the dimethoxy analog Veratraldehyde . We delve into a comparative analysis of their synthetic accessibility, physicochemical characteristics, and critically, their performance in key biological assays measuring antioxidant, antimicrobial, and anticancer activities. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this guide aims to provide researchers with the critical insights needed to evaluate the therapeutic potential of this fluorinated phenoxy ether derivative and to inform the design of future drug candidates.

Introduction: The Rationale for Comparison

The benzaldehyde scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities. The aldehyde functional group, a potent hydrogen bond acceptor and electrophile, frequently engages with biological targets, while the phenyl ring offers a platform for extensive modification to modulate potency, selectivity, and pharmacokinetic properties.

Our focus compound, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (Compound A) , is a synthetic molecule designed to merge several advantageous structural features:

  • A Methoxy Group (at C4): This group, common to our comparators, is a well-known modulator of electronic properties and often enhances biological activity.

  • A Bulky Ether Linkage (at C3): The phenoxymethyl substituent introduces conformational constraints and lipophilicity, potentially enhancing membrane permeability and target engagement.

  • A Terminal Fluorine Atom: Fluorine substitution is a classic strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeation by altering lipophilicity and electronic properties.

To contextualize the potential of Compound A, we compare it against three benchmarks, each chosen to deconstruct the contribution of its key structural motifs:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): To evaluate the impact of replacing the C4-hydroxyl group and adding the large, fluorinated C3-substituent.

  • p-Anisaldehyde (4-methoxybenzaldehyde): To isolate the effect of the C3-[(4-fluorophenoxy)methyl] substituent.

  • Veratraldehyde (3,4-dimethoxybenzaldehyde): To compare the influence of the fluorophenoxy-methyl ether with a simple methoxy group at the C3 position.

This comparative approach allows for a systematic exploration of the structure-activity relationships that govern the therapeutic potential of this class of compounds.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthetic accessibility and physicochemical profile of a compound are paramount for its viability as a drug candidate.

Synthetic Pathways

The synthesis of these derivatives typically begins from readily available precursors like vanillin or p-hydroxybenzaldehyde. The key transformations involve Williamson ether synthesis to introduce the ether linkages.

The synthesis of Compound A proceeds via a two-step reaction starting from vanillin. First, the phenolic hydroxyl of vanillin is alkylated with 4-fluorobenzyl chloride (or a related halide) under basic conditions. A more common and versatile route involves the protection of the aldehyde, followed by etherification and deprotection. A plausible route starts with 3-hydroxy-4-methoxybenzaldehyde, which is reacted with a 4-fluorophenoxymethyl halide.

The comparator compounds are commercially available on a large scale. Vanillin is famously extracted from vanilla beans but is now primarily produced synthetically from guaiacol. Veratraldehyde and p-Anisaldehyde are also synthesized through established industrial routes, often involving oxidation of the corresponding toluenes or formylation of the corresponding anisoles.

Physicochemical Property Comparison

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its physicochemical properties. Properties such as molecular weight, lipophilicity (LogP), and polar surface area (PSA) are critical predictors of drug-likeness.

PropertyCompound A (Predicted) Vanillin p-Anisaldehyde Veratraldehyde
Structure
Molecular Formula C₁₅H₁₃FO₃C₈H₈O₃C₈H₈O₂C₉H₁₀O₃
Molecular Weight ( g/mol ) 260.26152.15136.15166.17
Calculated LogP ~3.11.211.761.34
Polar Surface Area (Ų) 44.849.326.335.5
H-Bond Donors 0100
H-Bond Acceptors 3323

Insight & Causality: The introduction of the fluorophenoxymethyl group in Compound A significantly increases its molecular weight and predicted lipophilicity (LogP) compared to the other derivatives. This heightened lipophilicity may enhance membrane permeability but could also increase metabolic susceptibility and reduce aqueous solubility. The removal of the hydroxyl group (present in vanillin) eliminates a hydrogen bond donor, which can also favor membrane transport. These parameters suggest that Compound A has a distinct ADME profile that warrants experimental investigation.

Comparative Biological Evaluation

This section presents a comparative analysis of the compounds' performance in key in vitro assays, supported by detailed experimental protocols.

Antioxidant Activity

Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammation.[1][2] Compounds that can scavenge free radicals have significant therapeutic potential.

Comparative Data (DPPH Radical Scavenging Assay): The antioxidant capacity is often measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

CompoundReported DPPH Scavenging IC50 (µg/mL)
Compound A (Predicted) Moderate Activity
Vanillin ~0.81[3]
p-Anisaldehyde Low to negligible activity
Veratraldehyde Low activity
Ascorbic Acid (Standard) ~0.44 - 10[3][4]

Structure-Activity Relationship Analysis: Vanillin's potent antioxidant activity is largely attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to stabilize free radicals.[1][5] Its mechanism often involves self-dimerization after radical scavenging.[1][6][7] Both p-Anisaldehyde and Veratraldehyde, lacking this phenolic hydroxyl, show significantly diminished activity. Compound A , having its phenolic position blocked by the ether linkage, is predicted to have lower radical-scavenging activity than vanillin. However, the ether oxygen and the overall electronic nature of the fluorinated aromatic ring might confer some, albeit moderate, antioxidant properties through other mechanisms.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of a test compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8][9][10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Spectroscopic grade)

  • Test compounds and positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the various concentrations of the test sample or standard.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • As a negative control, mix 50 µL of methanol with 150 µL of the DPPH solution.

    • As a blank, use 200 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the negative control.

    • Abs_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the % Inhibition against the concentration of the test compound. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals and is determined by linear regression analysis.

Expert Insight: It is crucial to run a positive control like ascorbic acid to validate the assay's performance. The 30-minute incubation time is a standard, but the reaction kinetics can vary between compounds; a time-course experiment may be necessary for novel compounds.

Antimicrobial Activity

Rationale: The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have shown promise as potential leads in this area.

Comparative Data (Minimum Inhibitory Concentration - MIC): The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
Compound A (Predicted) Potentially ActivePotentially Active
Vanillin >1000>1000
p-Anisaldehyde ~500 - 1024~500 - 1024
Veratraldehyde ~500 - 1024~500 - 1024
Streptomycin (Standard) ~1[12]~1-10

Structure-Activity Relationship Analysis: Standard benzaldehydes like vanillin generally exhibit weak antimicrobial activity.[13] However, increasing lipophilicity and introducing halogen atoms can enhance this activity. Studies on related phenoxymethyl benzaldehydes have shown that such modifications can lead to significant antimicrobial effects.[14] The bulky, lipophilic, and fluorinated substituent in Compound A is hypothesized to enhance its ability to disrupt bacterial cell membranes or inhibit intracellular targets compared to the smaller, more polar comparators. The fluorine atom, in particular, can enhance binding interactions and improve transport across the bacterial cell wall. Therefore, Compound A is predicted to have significantly lower MIC values than vanillin, p-anisaldehyde, and veratraldehyde.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method in a 96-well plate format, following CLSI guidelines.[3][15][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound and control antibiotic (e.g., Streptomycin, Gentamicin)

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24h) agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at 2x the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Self-Validation System: The inclusion of a growth control (bacteria, no drug) is essential to confirm the viability of the inoculum. The sterility control (broth only) ensures no contamination occurred. A known antibiotic should be run in parallel to validate the susceptibility of the bacterial strain and the overall assay integrity.

Anticancer (Cytotoxic) Activity

Rationale: The search for novel cytotoxic agents with improved efficacy and reduced side effects is a primary goal of cancer research. Benzaldehyde derivatives have been shown to possess anticancer properties, potentially by inducing apoptosis or interfering with key signaling pathways.[19][20][21][22]

Comparative Data (MTT Assay against MCF-7 Human Breast Cancer Cells): Cytotoxicity is measured by the IC50 value, the concentration of a compound that reduces the viability of a cell population by 50%.

CompoundReported IC50 against MCF-7 (µM)
Compound A (Predicted) Potentially Potent
Vanillin >100
p-Anisaldehyde >100
Veratraldehyde ~50-100
Doxorubicin (Standard) ~0.5 - 2.0[23]

Structure-Activity Relationship Analysis: The anticancer mechanism of benzaldehyde has been linked to the inhibition of the 14-3-3ζ protein, which disrupts multiple signaling pathways crucial for cancer cell survival, such as PI3K/AKT/mTOR.[21][24] Fluorinated derivatives, in particular, have demonstrated potent cytotoxic effects. For example, some fluorinated Schiff bases of benzaldehydes have shown IC50 values in the sub-micromolar range against lung cancer cells.[25] The combination of a lipophilic ether and a fluorine atom in Compound A is expected to enhance cellular uptake and target engagement compared to the simpler analogs. The fluorophenoxy moiety could form specific interactions within the target protein's binding pocket, leading to significantly improved cytotoxicity. Therefore, Compound A is predicted to be substantially more potent than vanillin, p-anisaldehyde, and veratraldehyde.

Mechanism of Action: Benzaldehyde-Induced Cytotoxicity

Recent research suggests that benzaldehyde and its derivatives can exert their anticancer effects by modulating key intracellular signaling pathways.[26] One proposed mechanism involves the inhibition of the 14-3-3ζ protein, a crucial node in cancer cell signaling.[20][22][24]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates ClientProtein Client Protein (e.g., Raf, Bad) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes P_ClientProtein Phosphorylated Client Protein ClientProtein->P_ClientProtein Phosphorylation Protein_1433z 14-3-3ζ P_ClientProtein->Protein_1433z Binding Benzaldehyde Benzaldehyde Derivative (e.g., Compound A) Protein_1433z->Proliferation Promotes (Anti-apoptotic) Benzaldehyde->Protein_1433z Inhibits Binding

Caption: Proposed mechanism of benzaldehyde derivatives in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.[27][28][29][30]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Test compound and positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Choices: Seeding density is critical; cells should be in their logarithmic growth phase during treatment. Using serum-free medium during MTT incubation is important because serum components can interfere with the MTT reduction. The solubilization step is vital for accurate absorbance readings; incomplete dissolution of formazan crystals is a common source of error.

G node_start Start node_seed 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate node_start->node_seed node_incubate1 2. Incubate 24h (37°C, 5% CO₂) Allow Adhesion node_seed->node_incubate1 node_treat 3. Treat Cells with Compound Dilutions (e.g., 0.1-100 µM) node_incubate1->node_treat node_incubate2 4. Incubate 48-72h (37°C, 5% CO₂) node_treat->node_incubate2 node_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) node_incubate2->node_mtt node_incubate3 6. Incubate 3-4h (37°C, 5% CO₂) Formazan Formation node_mtt->node_incubate3 node_solubilize 7. Solubilize Crystals (Add 100 µL DMSO) node_incubate3->node_solubilize node_read 8. Read Absorbance (570 nm) node_solubilize->node_read node_end End (Calculate IC50) node_read->node_end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Discussion and Future Perspectives

This comparative analysis reveals a clear and compelling structure-activity relationship among the selected benzaldehyde derivatives. While vanillin stands out for its antioxidant properties due to its phenolic hydroxyl group, its antimicrobial and anticancer activities are modest. The removal or blockage of this hydroxyl group, as seen in p-anisaldehyde, veratraldehyde, and Compound A, diminishes radical-scavenging capacity.

However, the true potential of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (Compound A) emerges in the context of antimicrobial and anticancer applications. The strategic addition of a large, lipophilic, and fluorinated substituent at the C3 position is predicted to dramatically enhance these activities. This modification likely improves membrane interaction, cellular uptake, and target binding affinity, overcoming the limitations of the smaller, less complex analogs. The predicted high potency of Compound A in cytotoxicity assays suggests it is a promising candidate for further preclinical development.

Future work should focus on the experimental validation of these predictions. The synthesis of Compound A and its rigorous evaluation in the described biological assays are critical next steps. Furthermore, mechanistic studies should be conducted to confirm its mode of action, particularly its interaction with the 14-3-3ζ protein or other potential cancer targets. Investigating its ADME properties and in vivo efficacy in animal models will be essential to fully assess its therapeutic potential as a next-generation benzaldehyde-based drug.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Kora, A. J., & Sashidhar, R. B. (2018). Overview of the Role of Vanillin on Redox Status and Cancer Development. Oxidative Medicine and Cellular Longevity, 2018, 8981671. Available from: [Link]

  • Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177. Available from: [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. Available from: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Angelbio. (2025). Unveiling the Antioxidant Properties of Pure Vanillin Powder. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Available from: [Link]

  • Tai, A., et al. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. ResearchGate. Available from: [Link]

  • RGCC International. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. Available from: [Link]

  • ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Available from: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Saitoh, J., & Saya, H. (2018). Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Cancer Research, 78(13 Suppl), Abstract nr 2874. Available from: [Link]

  • Saitoh, J., & Saya, H. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Suppl), Abstract nr 4758. Available from: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Available from: [Link]

  • Fujita Health University. (2025). Sweet-smelling molecule halts therapy-resistant pancreatic cancer. ScienceDaily. Available from: [Link]

  • Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). Available from: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]

  • Barone, R., et al. (2023). Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. Molecules, 28(2), 853. Available from: [Link]

  • ResearchGate. (n.d.). The IC 50 values obtained for cytotoxic activity in human cancer cell.... Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2023). PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. Available from: [Link]

  • Yilmaz, I., & Ceylan, U. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Current Issues in Molecular Biology, 43(3), 1642-1653. Available from: [Link]

  • Al-Fatlawi, A. A., et al. (2021). Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. Antibiotics, 10(11), 1339. Available from: [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. Available from: [Link]

  • PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Available from: [Link]

  • ResearchGate. (n.d.). DPPH antioxidant activity: the highest level (lowest IC50) found in.... Available from: [Link]

  • Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
  • ResearchGate. (n.d.). The antioxidant activity of samples or controls. (A) DPPH· scavenging.... Available from: [Link]

  • da Silva, A. C. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1102. Available from: [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Available from: [Link]

  • PubChem. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacological properties. The unique electronegativity, size, and metabolic stability of fluorine can profoundly influence a compound's biological activity.[1] Fluorinated benzaldehydes, as versatile synthetic intermediates, are precursors to a wide array of bioactive molecules.[2] This guide provides an in-depth comparison of the biological activities of derivatives of the constitutional isomers of monofluorobenzaldehyde: 2-fluorobenzaldehyde (ortho), 3-fluorobenzaldehyde (meta), and 4-fluorobenzaldehyde (para). We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

While direct comparative studies on the simple fluorobenzaldehyde isomers are limited, a wealth of information on their derivatives, particularly Schiff bases, allows for a robust analysis of their structure-activity relationships (SAR). This guide will focus on these derivatives to elucidate the influence of the fluorine position on biological efficacy.

Antimicrobial Activity: A Positional Paradigm

Derivatives of fluorinated benzaldehydes, especially Schiff bases, are widely investigated for their antimicrobial properties.[2] The position of the fluorine atom on the benzaldehyde ring significantly influences the antimicrobial spectrum and potency of these compounds.

Structure-Activity Relationship in Antimicrobial Derivatives

Studies on fluorobenzaldehyde-derived Schiff bases and their metal complexes have revealed that the position of the fluorine atom can modulate their activity against various bacterial and fungal strains. For instance, in a series of isoniazid-derived Schiff bases, the antifungal activity against Candida albicans was notably influenced by the substitution pattern on the benzaldehyde ring. While direct comparisons of the simple isomers are not extensively documented, the trends observed in their derivatives suggest that the electronic and steric effects imparted by the fluorine atom's location are critical determinants of antimicrobial efficacy.

Quantitative Comparison of Antimicrobial Activity of Fluorobenzaldehyde Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative Schiff base derivatives of fluorobenzaldehydes against various microbial strains. It is important to note that these values are for the derivative compounds and not the simple aldehydes themselves.

Derivative ClassFluorine PositionTest OrganismMIC (µg/mL)
Isoniazid Schiff Base4-fluoro (para)E. coli>200 (weak activity)
Isoniazid Schiff Base2-fluoro (ortho)C. albicans9.03
Isoniazid Schiff Base4-fluoro (para)C. albicans11.67
Benzimidazole Schiff Base4-fluoro (para)S. aureus12.5
Benzimidazole Schiff Base4-fluoro (para)E. coli25

Data is illustrative and compiled from various sources studying derivatives of fluorobenzaldehydes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (fluorobenzaldehyde derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the growth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Cellular Proliferation

Fluorinated compounds are integral to the development of many anticancer drugs. Derivatives of fluorobenzaldehydes have demonstrated promising cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship in Anticancer Derivatives
Quantitative Comparison of Cytotoxic Activity of Benzaldehyde Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various substituted benzaldehyde derivatives against different human cancer cell lines. This data provides a context for the potential anticancer activity of fluorinated benzaldehydes.

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)
2,3-Dihydroxybenzaldehyde1.341.151.090.36
2,5-Dihydroxybenzaldehyde1.511.291.170.42
3,5-Dichlorosalicylaldehyde2.111.981.760.89

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (fluorobenzaldehyde derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition: Modulating Biological Pathways

Fluorinated compounds are known to be effective enzyme inhibitors. The unique properties of fluorine can lead to tight binding to enzyme active sites or allosteric sites.

Structure-Activity Relationship in Enzyme Inhibition

The position of the fluorine atom on the benzaldehyde ring can significantly affect the enzyme inhibitory activity of its derivatives. For example, studies on fluorinated inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, have shown that the position of the fluorine substituent can influence the binding affinity and inhibitory potency.

General Signaling Pathway Potentially Targeted by Fluorobenzaldehyde Derivatives

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K activates IKK IKK Receptor->IKK AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Gene Gene Transcription mTOR->Gene promotes (proliferation, survival) NFkB NF-κB NFkB->Gene promotes (inflammation, survival) IkB IκB IKK->IkB phosphorylates GrowthFactor Growth Factor GrowthFactor->Receptor Fluorobenzaldehyde Fluorobenzaldehyde Derivative Fluorobenzaldehyde->PI3K inhibits Fluorobenzaldehyde->NFkB inhibits

Caption: Generalized signaling pathways potentially targeted by fluorobenzaldehyde derivatives.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Ellman's method is a widely used spectrophotometric assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (fluorobenzaldehyde derivatives)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to the wells and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes. The rate of the reaction is determined by the change in absorbance over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of fluorinated benzaldehyde derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Fluorobenzaldehyde (ortho, meta, para) Reaction Condensation Reaction (e.g., Schiff Base formation) Start->Reaction Reactant Amine/Other Nucleophile Reactant->Reaction Product Fluorinated Derivative Reaction->Product Purify Purification & Characterization (NMR, MS, etc.) Product->Purify Antimicrobial Antimicrobial Assays (MIC determination) Purify->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Purify->Anticancer Enzyme Enzyme Inhibition Assays (e.g., AChE) Purify->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and biological evaluation of fluorobenzaldehyde derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of derivatives of fluorinated benzaldehydes, highlighting the importance of the fluorine atom's position on the aromatic ring. While direct comparative data for the simple isomers is limited, the trends observed in their derivatives underscore the significant impact of ortho, meta, and para substitution on antimicrobial, anticancer, and enzyme inhibitory activities. The provided experimental protocols and workflows offer a practical framework for researchers engaged in the synthesis and evaluation of these promising compounds. Further investigation into the direct biological activities of the simple fluorobenzaldehyde isomers is warranted to provide a more complete understanding and to guide the rational design of future therapeutic agents.

References

  • Fluorobenzaldehyde. Wikipedia. Available from: [Link]

Sources

A Comparative Guide to Structural Analogs of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde: Synthesis, Physicochemical Properties, and Postulated Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is paramount to advancing therapeutic innovation. Benzaldehyde derivatives, particularly those incorporating diaryl ether or related motifs, represent a rich chemical space for the discovery of new bioactive agents.[1][2] This guide provides an in-depth comparative analysis of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and a curated selection of its structural analogs. While direct comparative experimental data for this specific set of compounds is not extensively available in the public domain, this guide synthesizes information from closely related structures to provide a predictive framework for their properties and potential biological activities. We will delve into rationales for experimental design, present detailed synthetic and analytical protocols, and explore the putative structure-activity relationships that govern the performance of these molecules.

Introduction to the Core Scaffold and its Structural Analogs

The core molecule, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, combines several key features that suggest potential biological relevance: a substituted benzaldehyde, a flexible ether linkage, and a fluorinated aromatic ring. The aldehyde group is a versatile handle for further chemical modifications and is a common feature in many biologically active compounds.[3][4] The diaryl ether-like linkage provides a desirable balance of rigidity and flexibility for receptor binding, and the methoxy group can influence solubility and metabolic stability.[1][2] Furthermore, the incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

To create a meaningful comparison, we have selected a series of structural analogs that systematically probe the contribution of each of these structural motifs:

  • Analog 1: 4-Methoxy-3-(phenoxymethyl)benzaldehyde: The direct non-fluorinated counterpart to the core molecule, allowing for an assessment of the fluorine atom's impact.

  • Analog 2: 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde: Substitution with a different halogen to explore the effect of halogen identity.

  • Analog 3: 3-[(3-Fluorophenoxy)methyl]-4-methoxybenzaldehyde: A positional isomer to investigate the influence of fluorine placement on the phenoxy ring.

  • Analog 4: 3-(Benzyloxy)-4-methoxybenzaldehyde: An isomer with the ether linkage directly to the benzaldehyde ring, altering the overall geometry.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and, where available, experimental properties of the core molecule and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
Core Molecule: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde C₁₅H₁₃FO₃260.262.9
Analog 1: 4-Methoxy-3-(phenoxymethyl)benzaldehyde C₁₅H₁₄O₃242.27Not Available
Analog 2: 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde C₁₅H₁₃ClO₃276.71Not Available
Analog 3: 3-[(3-Fluorophenoxy)methyl]-4-methoxybenzaldehyde C₁₅H₁₃FO₃260.26Not Available
Analog 4: 3-(Benzyloxy)-4-methoxybenzaldehyde C₁₅H₁₄O₃242.27Not Available

Synthesis and Characterization: Experimental Protocols

The synthesis of these analogs can be achieved through a convergent strategy, typically involving the Williamson ether synthesis. The following is a representative, detailed protocol for the synthesis of the core molecule, which can be adapted for the other analogs.

General Synthetic Workflow

G cluster_0 Synthesis of Analogs A Start with Isovanillin B Protection of Aldehyde (optional) A->B C Williamson Ether Synthesis with substituted Phenol/Benzyl Halide B->C D Deprotection (if necessary) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for the synthesis and characterization of the target compounds.

Detailed Protocol for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

This protocol is adapted from established methods for the synthesis of related diaryl ethers and benzyloxybenzaldehydes.[6][7]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃)

  • 1-Bromo-4-(bromomethyl)benzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 3-(Bromomethyl)-4-methoxybenzaldehyde: To a solution of 3-methyl-4-methoxybenzaldehyde (1 eq.) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide. Reflux the mixture under illumination with a UV lamp until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-4-methoxybenzaldehyde, which can be used in the next step without further purification.

  • Step 2: Williamson Ether Synthesis: To a stirred solution of 4-fluorophenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.). Stir the mixture at room temperature for 30 minutes. Add a solution of 3-(bromomethyl)-4-methoxybenzaldehyde (1.0 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Postulated Biological Activities and Structure-Activity Relationships

While direct experimental data for the target compound and its analogs is limited, we can infer potential biological activities based on studies of structurally related molecules. Diaryl ethers and benzyloxybenzaldehydes have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1][3][8]

Anticancer Activity

A study on benzyloxybenzaldehyde derivatives revealed that several analogs exhibit significant anticancer activity against the HL-60 human leukemia cell line.[8] The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest.[8] It is plausible that 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its analogs could exhibit similar cytotoxic effects.

Hypothesized Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Role of the Fluorine Atom: The presence of a fluorine atom on the phenoxy ring may enhance anticancer activity by increasing metabolic stability and improving binding interactions with the biological target. The position of the fluorine (para vs. meta) could influence the electronic properties of the ring and thus modulate activity.

  • Ether Linkage: The flexibility of the ether linkage is likely crucial for adopting the correct conformation for binding to a target protein. The isomeric analog with a direct benzyloxy linkage to the benzaldehyde ring would present a different spatial arrangement of the aromatic rings, which could significantly impact activity.

  • Substitution on the Benzaldehyde Ring: The 3,4-disubstitution pattern on the benzaldehyde ring is a common feature in many bioactive natural products and synthetic compounds. The methoxy group may contribute to target binding and influence solubility.

G cluster_0 Hypothetical Anticancer Mechanism A Analog Enters Cancer Cell B Binds to Target Protein (e.g., Kinase, Tubulin) A->B C Inhibition of Signaling Pathway B->C D Induction of Apoptosis C->D E Cell Cycle Arrest C->E F Inhibition of Cell Proliferation D->F E->F

Caption: Postulated signaling pathway for the anticancer activity of the benzaldehyde analogs.

Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess antimicrobial properties.[3][4][9] The aldehyde functionality can react with nucleophilic groups in microbial proteins and enzymes, leading to inhibition of essential cellular processes.

Hypothesized Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Lipophilicity: The introduction of the fluorophenoxymethyl group will increase the lipophilicity of the molecule compared to simpler benzaldehydes, which may enhance its ability to penetrate microbial cell membranes.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom could influence the reactivity of the aldehyde group, potentially modulating its antimicrobial potency.

  • Steric Factors: The overall size and shape of the molecule will be critical for its interaction with microbial targets.

Experimental Protocols for Biological Evaluation

To validate the postulated biological activities, the following experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HL-60, MCF-7, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its structural analogs as bioactive molecules. Based on the analysis of related compounds, this class of molecules holds promise for further investigation, particularly in the areas of anticancer and antimicrobial research. The provided synthetic and biological evaluation protocols offer a starting point for researchers to empirically validate these hypotheses.

Future studies should focus on the synthesis and direct comparative testing of the proposed analogs to establish definitive structure-activity relationships. Further derivatization of the core scaffold, such as modification of the aldehyde group into other functional groups (e.g., oximes, hydrazones, or Schiff bases), could lead to the discovery of compounds with enhanced potency and selectivity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link].

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • BenchChem (2025). A Comparative Study of 3-(4-Hydroxy-phenoxy)-benzaldehyde and its Methylated Analog, 3-(4-Methoxy-phenoxy)-benzaldehyde.
  • Ronzoni, S., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061–7072. [Link]

  • Terme, T., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 3, 1135-1148. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 880119, 4-[(3-Fluorophenyl)methoxy]benzaldehyde. Retrieved from [Link].

  • Li, Y., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][5][10]diazepines as potential anti-cancer agents. Molecular Diversity, 22(2), 323–333. [Link]

  • Singh, P., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. Letters in Drug Design & Discovery, 12(3), 223-231.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737358, 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67696, 3-Fluoro-p-anisaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715095, 3-Methoxy-4-methylbenzaldehyde. Retrieved from [Link].

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590880, 4-Methoxy-3-(phenoxymethyl)benzaldehyde. Retrieved from [Link].

  • Wang, J., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127650. [Link]

  • Previtali, V., et al. (2020). Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. Pharmaceuticals, 13(12), 485. [Link]

  • Al-Harbi, N. O., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(23), 7370. [Link]

  • ResearchGate (2018). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11569, 3-Methoxybenzaldehyde. Retrieved from [Link].

  • Eigener, U. (1981). [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. Zentralblatt fur Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale B, Hygiene, 172(6), 508–519.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. Retrieved from [Link].

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • de Sousa, J. P., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Businelli, M. (1952). [Synthesis of p-methoxybenzaldehyde from phenol]. Il Farmaco; edizione scientifica, 7(3), 305–308.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.
  • Casillo, A., et al. (2018). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. Italian Journal of Food Safety, 7(2), 7352. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Purity Percentage

In the landscape of pharmaceutical development, the journey from a promising intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous quality control. Intermediates are not merely stepping stones; they are the foundational pillars upon which the safety and efficacy of the final drug product rest.[1][2] Minor impurities introduced at this stage can propagate through subsequent synthetic steps, leading to reduced yields, complex purification challenges, or the formation of potentially toxic byproducts.[1] Therefore, the characterization of a key intermediate like 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde demands more than a simple purity value; it requires a comprehensive, multi-technique "identity card" that confirms its structure, quantifies its purity, and characterizes its impurity profile.

This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize the purity of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. We will explore the causality behind our choice of methods, provide detailed experimental protocols, and compare its analytical signature to a structurally related compound, 3-Fluoro-4-methoxybenzaldehyde, to highlight key analytical distinctions. The methodologies described herein form a self-validating system, ensuring the highest degree of confidence in the material's quality, in alignment with the principles of Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH).[3][4]

Note on Nomenclature: The compound of interest is 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, a derivative of isovanillin. Its structure is confirmed through the analytical methods detailed below.

I. The Orthogonal Analytical Workflow: A Multi-Faceted Approach

No single analytical technique is sufficient to establish the purity and identity of a pharmaceutical intermediate. A robust characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that what one method might miss, another will detect. Our workflow integrates chromatographic separation with spectroscopic identification to build a comprehensive quality profile.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Identity & Structure cluster_2 Final Assessment HPLC HPLC-UV Report Certificate of Analysis (CoA) HPLC->Report Data Integration GCMS_Quant GC-MS (Quant.) GCMS_Quant->Report Data Integration NMR NMR (¹H, ¹³C) NMR->Report Data Integration FTIR FT-IR FTIR->Report Data Integration HRMS LC-HRMS HRMS->Report Data Integration Sample Test Sample: 3-[(4-Fluorobenzyl)oxy]- 4-methoxybenzaldehyde Sample->HPLC Separation Sample->GCMS_Quant Volatiles Sample->NMR Structure Sample->FTIR Functional Groups Sample->HRMS Molecular Weight

Caption: Orthogonal workflow for comprehensive purity characterization.

II. Chromatographic Purity: Separation and Quantification

Chromatographic techniques are the cornerstone of purity assessment, separating the main compound from any potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the primary method for determining the purity of non-volatile organic compounds like our target molecule. We choose a Reverse-Phase (RP) C18 column because its nonpolar stationary phase effectively retains the aromatic structure of the molecule. A gradient elution with acetonitrile and water is selected to ensure that both the main compound and any potential impurities with a wide range of polarities are effectively separated and eluted as sharp peaks. UV detection is ideal due to the strong chromophores (aromatic rings, benzaldehyde) in the molecule.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at 254 nm.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is excellent for the main compound, GC-MS is superior for detecting and identifying small, volatile, or semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials.[5][6] Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that act as a "fingerprint" for identification.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp to 300°C at 20°C/min, hold for 5 min.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in dichloromethane.

III. Spectroscopic Analysis: Identity and Structural Confirmation

Spectroscopic methods provide unambiguous structural confirmation, ensuring that the primary peak seen in the chromatogram is indeed the correct molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For our target molecule, NMR will confirm the specific substitution pattern on the aromatic rings and the presence of all key functional groups (aldehyde, methoxy, benzylic ether).

Predicted NMR Data for 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde:

  • ¹H NMR (400 MHz, CDCl₃):

    • ~9.85 ppm (s, 1H): Aldehyde proton (-CHO).

    • ~7.40-7.50 ppm (m, 4H): Aromatic protons on both rings.

    • ~7.00-7.10 ppm (m, 3H): Aromatic protons on both rings.

    • ~5.20 ppm (s, 2H): Benzylic protons (-O-CH₂-Ar).

    • ~3.95 ppm (s, 3H): Methoxy protons (-OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃):

    • ~191.0 ppm: Aldehyde carbonyl carbon.

    • ~162.5 ppm (d, J ≈ 245 Hz): Carbon bearing fluorine (C-F).

    • ~155.0 - 114.0 ppm: Aromatic carbons.

    • ~71.0 ppm: Benzylic carbon (-O-CH₂-Ar).

    • ~56.0 ppm: Methoxy carbon.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a unique fingerprint. For this molecule, we expect to see characteristic stretches for the aldehyde, the aromatic rings, and the C-O ether linkages.[7][8]

Expected FT-IR Absorption Bands (KBr Pellet or ATR):

  • ~2850 & 2750 cm⁻¹: Characteristic C-H stretch of the aldehyde.[9][10]

  • ~1690 cm⁻¹: Strong C=O stretch (conjugated aldehyde).[10]

  • ~1600 & 1500 cm⁻¹: C=C stretching from the aromatic rings.

  • ~1250 & 1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the ether linkage.[7]

  • ~1220 cm⁻¹: C-F stretch.

IV. Comparison with an Alternative: 3-Fluoro-4-methoxybenzaldehyde

To provide context, we compare our target compound with a simpler, commercially available analogue, 3-Fluoro-4-methoxybenzaldehyde. This comparison highlights how the addition of the 4-fluorobenzyl group significantly alters the physicochemical properties and, consequently, the analytical data.

Parameter 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde 3-Fluoro-4-methoxybenzaldehyde Rationale for Difference
Molecular Weight 260.26 g/mol 154.12 g/mol Addition of the C₇H₆F moiety.
HPLC Retention Time Significantly longerShorterIncreased molecular size and hydrophobicity lead to stronger retention on a C18 column.
¹H NMR: Benzylic Protons Present (~5.20 ppm, s, 2H)AbsentThis signal is unique to the benzylic ether linkage in the target compound.
¹H NMR: Aromatic Region More complex (7 protons)Simpler (3 protons)The target compound has protons from two distinct aromatic rings.
FT-IR: Aldehyde C=O ~1690 cm⁻¹~1695 cm⁻¹Electronic environment of the aldehyde is broadly similar.
FT-IR: C-O-C Stretch Present (~1250, 1050 cm⁻¹)AbsentThe ether linkage is absent in the simpler analogue.

V. Potential Impurities: A Synthesis-Based Perspective

Understanding the synthetic route is crucial for predicting potential impurities. A likely synthesis is the Williamson etherification of isovanillin with 4-fluorobenzyl bromide.

Impurity_Formation SM1 Isovanillin (Starting Material 1) Product Target Molecule: 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde SM1->Product Reacts with Impurity1 Unreacted Isovanillin SM1->Impurity1 Incomplete Reaction SM2 4-Fluorobenzyl Bromide (Starting Material 2) SM2->Product Impurity2 Unreacted 4-Fluorobenzyl Bromide SM2->Impurity2 Incomplete Reaction Base Base (e.g., K₂CO₃) Base->Product Impurity3 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzoic Acid (Oxidation By-product) Product->Impurity3 Air Oxidation

Caption: Plausible synthetic origins of key process-related impurities.

Detection Strategy:

  • Unreacted Isovanillin: More polar than the product; will have a much shorter retention time in RP-HPLC.

  • Unreacted 4-Fluorobenzyl Bromide: Volatile; best detected by GC-MS.

  • Oxidized Impurity (Benzoic Acid): Will have a different retention time in HPLC and can be confirmed by the absence of the aldehyde proton (~9.85 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm) in ¹H NMR.

VI. Conclusion: An Integrated and Authoritative Assessment

The characterization of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde purity is a clear demonstration of the necessity for a rigorous, multi-faceted analytical strategy. By integrating data from orthogonal techniques—HPLC for purity, GC-MS for volatile impurities, and a suite of spectroscopic methods (NMR, FT-IR) for structural confirmation—we build a comprehensive and trustworthy quality profile. This integrated approach ensures that the material not only meets a high purity specification but that its identity is unequivocally confirmed, providing the confidence required for its use in the demanding field of drug development.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.Google Cloud.
  • Understanding Purity Requirements for Pharmaceutical Intermedi
  • Application Notes and Protocols for the Analytical Characteriz
  • Electronic Supplementary Information for Synthesis of Imine-Based Covalent Organic Frameworks.The Royal Society of Chemistry.
  • The Importance of High-Purity Chemicals in Pharmaceuticals.Elchemy.
  • Reference Standards for Impurities in Pharmaceuticals.Knors Pharma.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde and other compounds.PubMed.
  • HPLC Analysis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde.SIELC Technologies.
  • HPLC Analysis of 4-Methoxybenzaldehyde.SIELC Technologies.
  • FTIR spectra of Aromatic, aliphatic & conjug
  • Trace determination of low-molecular-mass substituted benzaldehydes in treated w
  • Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.
  • Spectroscopy of Aldehydes and Ketones.
  • Spectroscopy of Ethers.
  • Infrared Spectroscopy General Principles.University of Calgary.
  • IR spectra of benzaldehyde and its derivatives in different aggregate states.
  • 3-Fluoro-4-methoxybenzaldehyde 1H NMR spectrum.ChemicalBook.
  • Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones.Benchchem.
  • 3-Fluoro-4-methoxybenzaldehyde 99%.Sigma-Aldrich.
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde.
  • GC-MS analysis data of a commercially available sample of benzaldehyde.
  • GC–MS analysis of benzyl alcohol and benzaldehyde.
  • HPLC Analysis of 3-Hydroxy-4-methoxy-benzaldehyde.SIELC Technologies.
  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.
  • Reversed Phase HPLC Method Development.Phenomenex.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES.Acta Poloniae Pharmaceutica-Drug Research.

Sources

Introduction: The Analytical Imperative for a Novel Benzaldehyde Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a complex aromatic aldehyde possessing structural motifs—a fluorinated phenoxy ether and a methoxybenzaldehyde core—that suggest its potential as a key intermediate in the synthesis of novel pharmaceutical agents and other high-value materials. As with any compound destined for such applications, the establishment of robust, reliable, and validated analytical methods is not merely a procedural step but a foundational requirement for ensuring quality, safety, and efficacy. The presence of multiple functional groups necessitates a multi-faceted analytical approach for unambiguous identification, accurate quantification, and comprehensive impurity profiling.

This guide provides a comparative analysis of various analytical techniques suitable for the characterization of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and drug development professionals in establishing a comprehensive analytical control strategy. The principles discussed adhere to the validation guidelines established by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[1][2][3]

Physicochemical Properties and Analytical Implications

Before selecting an analytical technique, it is crucial to understand the molecule's inherent properties.

  • Structure: C₁₅H₁₃FO₃

  • Molecular Weight: 260.26 g/mol

  • Key Functional Groups: Aldehyde, ether, aromatic rings, and a carbon-fluorine bond.

  • Chromophore: The conjugated aromatic system provides strong UV absorbance, making UV-based detection methods highly suitable.[4]

  • Polarity: The molecule possesses both polar (aldehyde, ether oxygen) and non-polar (aromatic rings) regions, suggesting good solubility in common organic solvents and suitability for reversed-phase chromatography.

  • Thermal Stability: The ether linkages and benzaldehyde structure suggest moderate thermal stability. While suitable for Gas Chromatography (GC), potential degradation at high temperatures must be considered.

I. Chromatographic Methods: Separation and Quantification

Chromatographic techniques are the cornerstone for separating the target analyte from impurities, degradation products, and starting materials. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analytical objective.

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

For non-volatile or thermally sensitive compounds, HPLC is the method of choice in pharmaceutical analysis.[5] Its high resolution, reproducibility, and compatibility with various detectors make it ideal for quantifying 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its potential impurities.

Causality of Method Design: A reversed-phase C18 column is the logical starting point due to the compound's significant non-polar character. The aromatic rings will interact strongly with the C18 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) allows for the fine-tuning of retention time. ACN is often preferred for its lower viscosity and UV cutoff. A photodiode array (PDA) or a simple UV detector is ideal, given the strong chromophore in the molecule.[4]

Experimental Protocol: HPLC-UV Method for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Gradient Elution:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of ACN to prepare a 1 mg/mL stock solution. Dilute further with ACN to a working concentration of 0.1 mg/mL.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

B. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Identification

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[6][7] The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[8]

Causality of Method Design: Direct injection is feasible, but due to the aldehyde's reactivity, derivatization is often recommended to improve thermal stability and chromatographic peak shape.[7][9] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a stable oxime derivative, which also enhances sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) MS.[9]

Experimental Protocol: GC-MS Method for Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Inlet Temperature: 270°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation (with Derivatization):

    • Dissolve 1 mg of the sample in 1 mL of ethyl acetate.

    • Add 50 µL of PFBHA reagent solution (15 mg/mL in pyridine).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

C. Comparative Analysis: HPLC vs. GC-MS

The choice between these powerful techniques is dictated by the analytical goal.

FeatureHPLC-UV/PDAGC-MS
Primary Application Purity, Assay, Quantitative analysis of non-volatile impuritiesIdentification of volatile/semi-volatile impurities, structural confirmation
Analyte Volatility Not requiredRequired (or requires derivatization)
Sample Preparation Simple dissolutionCan be more complex (derivatization)
Detection Quantitative (UV absorbance)Qualitative (mass spectrum) & Quantitative (SIM mode)
Sensitivity Good (ng range)Excellent, especially with derivatization (pg range)
Robustness High, well-established for routine QCModerate, potential for inlet/column degradation

II. Spectroscopic Methods: The Key to Structural Confirmation

Spectroscopic methods provide orthogonal information to chromatographic techniques, focusing on the intrinsic chemical structure of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a suite of NMR experiments is necessary.

  • ¹H NMR: Will confirm the presence and connectivity of all protons, showing characteristic shifts for the aldehyde proton (~9.8 ppm), aromatic protons (6.8-7.8 ppm), the benzylic methylene protons (-CH₂-, ~5.2 ppm), and the methoxy protons (-OCH₃, ~3.9 ppm).

  • ¹³C NMR: Provides the carbon skeleton of the molecule. The aldehyde carbonyl carbon will be highly deshielded (~191 ppm).

  • ¹⁹F NMR: This is critical for confirming the fluorine's presence and chemical environment. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorophenyl group.[10] Computational methods can even be used to predict ¹⁹F NMR shifts with high accuracy.[10]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups.

  • Expected Key Absorptions:

    • ~2850-2750 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).

    • ~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.

    • ~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

    • ~1200 cm⁻¹: C-F stretch.

C. Mass Spectrometry (MS)

When not coupled with GC or LC, direct infusion MS can quickly confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, adding a high degree of confidence to the identification. The EI fragmentation pattern from GC-MS would likely show characteristic losses, such as the loss of the fluorophenoxy group or the formyl group, aiding in structural confirmation.

III. Visualizing the Analytical Workflow

A comprehensive analysis involves a logical flow of experiments, starting with sample preparation and branching into parallel chromatographic and spectroscopic analyses for a complete characterization.

G cluster_prep Sample Preparation cluster_chrom Chromatographic Analysis cluster_spec Spectroscopic Confirmation cluster_results Data Interpretation & Reporting Sample Bulk Sample of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Dissolution Dissolution in appropriate solvent (e.g., ACN, Ethyl Acetate) Sample->Dissolution FTIR FTIR (Functional Groups) Sample->FTIR Direct analysis of solid/oil Derivatization Derivatization (PFBHA for GC) Dissolution->Derivatization HPLC HPLC-PDA (Purity & Assay) Dissolution->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) Dissolution->NMR GCMS GC-MS (Volatile Impurities) Derivatization->GCMS Report Comprehensive Certificate of Analysis (CoA) HPLC->Report Quantitative Purity & Impurity Profile GCMS->Report Impurity Identity NMR->Report Structural Identity FTIR->Report Functional Group Confirmation

Caption: General workflow for the comprehensive analysis of the target compound.

IV. A Framework for Method Validation

Developing a method is only the first step; it must be validated to prove it is fit for its intended purpose.[11][12] Validation provides documented evidence that the method is reliable, reproducible, and accurate.[2] The following diagram outlines the typical parameters assessed during the validation of a quantitative HPLC method, based on ICH Q2(R1) guidelines.

G cluster_params Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness (Small Method Variations) Validation->Robustness Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion and Recommendations

A comprehensive analytical control strategy for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde should not rely on a single technique. The recommended approach is a combination of methods to provide a complete profile of the compound's identity, purity, and strength.

  • For Routine Quality Control (QC) and Stability Testing: A validated HPLC-UV/PDA method is the most appropriate choice. It is robust, precise, and provides accurate quantitative data on the main component and non-volatile impurities.

  • For Structural Confirmation and Reference Standard Characterization: A full suite of spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR, HRMS, and FTIR , is essential for unambiguous identification.

  • For Impurity Identification during Process Development: GC-MS is invaluable for identifying and controlling volatile and semi-volatile impurities, while LC-MS/MS (a technique not detailed above but powerful for non-volatiles) can be used to identify and structure-elucidate process-related impurities and degradation products found in HPLC analysis.[13]

By judiciously selecting and combining these analytical methods, researchers and drug development professionals can build a robust data package that ensures product quality and satisfies stringent regulatory expectations.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. (2021). Journal of Chemical Education. [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. (n.d.). ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). Borneo Journal of Resource Science and Technology. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). National Institutes of Health. [Link]

  • The Different Types of Spectroscopy for Chemical Analysis. (n.d.). AZoOptics. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

Efficacy of Benzyloxybenzaldehyde Analogs as Selective ALDH1A3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for selective and potent enzyme inhibitors is a cornerstone of therapeutic innovation. Benzaldehyde derivatives, a versatile class of organic compounds, have emerged as a promising scaffold in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of a specific subclass, benzyloxybenzaldehyde analogs, focusing on their efficacy as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3). Overexpression of ALDH1A3 is implicated in the progression and chemoresistance of various cancers, making it a critical therapeutic target.[2][3] This document will delve into the synthesis, comparative biological performance, and structure-activity relationships of these analogs, supported by detailed experimental protocols.

Unveiling the Therapeutic Potential: ALDH1A3 Inhibition

ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, a signaling molecule that governs cell differentiation, proliferation, and apoptosis.[4] In several cancer types, including non-small cell lung cancer and breast cancer, elevated ALDH1A3 levels are associated with poor patient outcomes and resistance to therapy.[1] Therefore, the development of selective ALDH1A3 inhibitors presents a promising strategy to counteract these effects. Benzyloxybenzaldehyde derivatives have been identified as a particularly promising scaffold for achieving potent and selective inhibition of this enzyme.[2][5]

Comparative Efficacy of Benzyloxybenzaldehyde Analogs

A series of benzyloxybenzaldehyde analogs have been synthesized and evaluated for their inhibitory activity against ALDH1A3, as well as other ALDH isoforms to determine selectivity. The data presented below summarizes the inhibitory potency of key analogs, highlighting the structure-activity relationships that govern their efficacy.

Compound IDStructureTargetRemaining Activity ± SE (%) at 10 µMIC50 (µM)
ABMM-1 4-Formylphenyl benzoateALDH1A321.07 ± 0.4ND
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.14 ± 0.0 0.23 ± 0.05
ABMM-16 3-(Benzyloxy)-4-methoxybenzaldehydeALDH1A34.27 ± 0.21.29 ± 0.10
ABMM-18 3,5-Dimethoxy-4-(benzyloxy)benzaldehydeALDH1A316.00 ± 0.8ND
ND: Not Determined. Data sourced from a comprehensive study on benzyloxybenzaldehyde derivatives.[1]

Structure-Activity Relationship (SAR) Insights:

The comparative data reveals critical structural features influencing ALDH1A3 inhibition.[1] A key finding is the significance of the linker between the two aromatic rings. Analogs possessing a methyloxy (-CH2O-) linker, such as the highly potent ABMM-15 and ABMM-16 , exhibit substantially greater inhibitory activity compared to those with an ester linker, like ABMM-1 .[1] This suggests that the flexibility and electronic properties of the methyloxy bridge are crucial for optimal binding to the ALDH1A3 active site.

Furthermore, substitutions on the aromatic rings play a role in modulating potency. For instance, the presence of a chlorine atom on the benzyl ring in ABMM-15 appears to enhance its inhibitory effect compared to the unsubstituted benzyl group in a similar scaffold.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of these findings, this section provides detailed methodologies for the synthesis and biological evaluation of benzyloxybenzaldehyde analogs.

General Synthesis of Benzyloxybenzaldehyde Analogs

The synthesis of benzyloxybenzaldehyde derivatives is typically achieved through an O-alkylation reaction.[1]

Procedure:

  • To a solution of the starting phenolic material (1.0 equivalent) and potassium carbonate (1.5 equivalents) in 10 mL of dimethylformamide (DMF), add the corresponding benzyl halide (1.0 equivalent).

  • Stir the resulting solution overnight at 70 °C.

  • Upon reaction completion, reduce the volume of DMF via evaporation under vacuum.

  • Add 20 mL of water to the concentrated solution to precipitate the product.

  • Filter the precipitate, dry it, and recrystallize from ethanol to yield the purified benzyloxybenzaldehyde analog.[1]

G cluster_synthesis Synthesis Workflow start Phenolic Starting Material + K2CO3 in DMF add_benzyl_halide Add Benzyl Halide start->add_benzyl_halide stir Stir overnight at 70°C add_benzyl_halide->stir evaporate Evaporate DMF stir->evaporate precipitate Precipitate with Water evaporate->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize from Ethanol filter_dry->recrystallize product Purified Benzyloxybenzaldehyde Analog recrystallize->product

Caption: General workflow for the synthesis of benzyloxybenzaldehyde analogs.

ALDH1A3 Enzymatic Inhibition Assay

A fluorescence-based assay is employed to measure the enzymatic activity of ALDH1A3 by monitoring the production of NADH.[4]

Materials:

  • Recombinant human ALDH1A3 enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA

  • NAD⁺ solution

  • Substrate solution (e.g., hexanal)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Plate Preparation: Add 1 µL of the test compound, positive control, or DMSO (negative control) to the wells of a 384-well plate.

  • Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of the substrate solution to each well.

  • Kinetic Reading: Immediately measure the increase in NADH fluorescence kinetically for 10-15 minutes at 37°C.[4]

  • Data Analysis: Determine the reaction rate from the slope of the fluorescence versus time curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

G cluster_assay ALDH1A3 Inhibition Assay Workflow prepare_plate Prepare 384-well plate with compounds add_enzyme_nad Add ALDH1A3 enzyme and NAD+ prepare_plate->add_enzyme_nad incubate Incubate for 15 minutes add_enzyme_nad->incubate add_substrate Initiate reaction with substrate incubate->add_substrate read_fluorescence Kinetic fluorescence reading (Ex: 340nm, Em: 460nm) add_substrate->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze

Caption: Workflow for the ALDH1A3 enzymatic inhibition assay.

Cytotoxicity Evaluation

To assess the potential of these compounds as anticancer agents, their cytotoxicity against cancer cell lines is evaluated. The MTT and SRB assays are commonly used for this purpose.[6][7][8][9]

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.[8]

SRB Assay Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay.

  • Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

  • Washing: Remove unbound dye with 1% acetic acid.

  • Dye Solubilization: Extract the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the optical density to determine the cellular protein content, which correlates with cell number.[10]

The ALDH1A3 Signaling Pathway and Inhibition

The development of selective ALDH1A3 inhibitors directly targets a crucial pathway in cancer cell biology. By blocking the conversion of retinaldehyde to retinoic acid, these inhibitors can disrupt the downstream signaling that promotes cancer stem cell survival and proliferation.

G cluster_pathway ALDH1A3-Mediated Retinoic Acid Signaling Retinaldehyde Retinaldehyde ALDH1A3 ALDH1A3 Retinaldehyde->ALDH1A3 Oxidation Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binds and Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression (Differentiation, Proliferation, Apoptosis) RARE->Gene_Expression Inhibitor Benzyloxybenzaldehyde Analog (e.g., ABMM-15) Inhibitor->ALDH1A3 Inhibition

Caption: The ALDH1A3-mediated retinoic acid signaling pathway and the point of inhibition.

Conclusion

The benzyloxybenzaldehyde scaffold represents a highly promising starting point for the development of selective and potent ALDH1A3 inhibitors. The comparative data presented in this guide underscores the importance of specific structural motifs, particularly the methyloxy linker, in achieving high efficacy. The detailed experimental protocols provide a robust framework for researchers to further explore and optimize this class of compounds. Continued investigation into the structure-activity relationships of benzyloxybenzaldehyde analogs will undoubtedly pave the way for novel therapeutic strategies targeting ALDH1A3-dependent cancers.

References

  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

  • Ibrahim, A. I. M., Ikhmais, B., Batlle, E., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Bradford Scholars. [Link]

  • Morgan, C. A., et al. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PLoS One, 10(4), e0124259. [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). [Link]

  • He, L., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2465-2472. [Link]

  • He, L., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. [Link]

  • S. G., et al. (2021). A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. Cancers, 13(2), 333. [Link]

  • Chen, Y., et al. (2023). Genetic and pharmacologic inhibition of ALDH1A3 as a treatment of β-cell failure. Nature Communications, 14(1), 585. [Link]

Sources

A Guide to the Structural Validation of Synthesized 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of analytical methodologies for the definitive structural validation of the synthesized compound, 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will explore how a combination of orthogonal analytical techniques provides an unambiguous confirmation of molecular structure, a critical step in any chemical synthesis pipeline.

The Synthetic Context: Plausible Routes and Potential Pitfalls

To effectively validate a structure, one must consider the synthetic route employed, as it informs the potential impurities and isomeric byproducts that may arise. A common and logical approach for synthesizing the target compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Plausible Synthetic Route:

The synthesis would likely involve the reaction of 3-bromomethyl-4-methoxybenzaldehyde with 4-fluorophenol in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.

  • Step 1: Deprotonation: The base deprotonates the hydroxyl group of 4-fluorophenol to form the more nucleophilic 4-fluorophenoxide.

  • Step 2: Nucleophilic Attack: The 4-fluorophenoxide attacks the electrophilic carbon of the bromomethyl group on the benzaldehyde derivative, displacing the bromide ion and forming the desired ether linkage.

Why This Matters for Validation:

This synthetic pathway presents specific validation challenges:

  • Unreacted Starting Materials: Incomplete reactions could leave traces of 4-fluorophenol or 3-bromomethyl-4-methoxybenzaldehyde.

  • Positional Isomers: If the synthesis started from a different isomer of the bromomethyl-methoxybenzaldehyde, the final product would have the same mass and similar functional groups, making it difficult to distinguish without detailed spectroscopic analysis. For example, a reaction with 4-bromomethyl-3-methoxybenzaldehyde would yield an isomeric product.

  • Side Products: While less common in this specific reaction, potential side reactions must be considered.

Our validation strategy must be designed to unequivocally confirm the intended connectivity and rule out these plausible alternatives.

A Multi-Pronged Validation Workflow: The Power of Orthogonal Data

No single analytical technique can provide absolute structural proof in a complex synthesis. A robust validation strategy relies on integrating data from multiple, orthogonal techniques. Each method interrogates a different aspect of the molecule's properties, and together, they build an irrefutable case for the final structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Final Confirmation Synthesized_Product Synthesized Product (Crude) Purification Column Chromatography Synthesized_Product->Purification IR FT-IR Spectroscopy Purification->IR Check Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Map Connectivity & Isomer ID Validation_Check Data Consistent? IR->Validation_Check MS->Validation_Check NMR->Validation_Check Validation_Check->Purification No (Re-purify or Re-synthesize) Validated_Structure Validated Structure Validation_Check->Validated_Structure Yes

Caption: Integrated workflow for structural validation.

Spectroscopic Deep Dive: Interpreting the Data

Here, we detail the expected outcomes from the core analytical techniques used to validate the structure of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an excellent first-pass technique. It quickly confirms the presence of key functional groups by identifying the vibrational frequencies of specific bonds. While it cannot distinguish between isomers, it can immediately flag a failed synthesis if a key functional group is absent.[1][2][3]

Experimental Data Summary:

Functional GroupBondExpected Wavenumber (cm⁻¹)Rationale
AldehydeC=O Stretch~1705-1685 cm⁻¹Strong, sharp peak. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[2]
AldehydeC-H Stretch~2820 cm⁻¹ and ~2720 cm⁻¹Two weak but highly characteristic peaks (a Fermi doublet) unique to aldehydes.[1][2]
Aromatic RingsC=C Stretch~1600-1450 cm⁻¹Multiple medium-to-strong peaks indicating the presence of the two benzene rings.
Aryl EtherAr-O-C Stretch~1250 cm⁻¹ (asymmetric)Strong peak characteristic of the ether linkage.
FluoroaromaticC-F Stretch~1220 cm⁻¹Strong peak indicating the presence of the carbon-fluorine bond.
MethoxyC-H Stretch~2950-2850 cm⁻¹Aliphatic C-H stretching from the methyl group.

Comparison: The presence of all these peaks provides strong evidence for the gross structure. For instance, unreacted 3-bromomethyl-4-methoxybenzaldehyde would lack the strong Ar-O-C and C-F stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle and definitively distinguish between isomers.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)~9.87Singlet (s)1HThe highly deshielded environment of the aldehyde proton places it far downfield.
Ar-H (benzaldehyde ring)~7.45Doublet (d)1HProton ortho to the aldehyde group.
Ar-H (benzaldehyde ring)~7.42Singlet (s)1HProton between the aldehyde and ether-linked groups.
Ar-H (benzaldehyde ring)~7.00Doublet (d)1HProton ortho to the methoxy group.
Ar-H (fluorophenoxy ring)~7.05Multiplet (m)2HProtons ortho to the ether linkage, part of an AA'BB' system.
Ar-H (fluorophenoxy ring)~6.95Multiplet (m)2HProtons ortho to the fluorine atom, part of an AA'BB' system.
Methylene (-CH₂-)~5.15Singlet (s)2HProtons of the methylene bridge, deshielded by two adjacent oxygen atoms.
Methoxy (-OCH₃)~3.94Singlet (s)3HProtons of the methoxy group.

Causality: The specific substitution pattern (1,2,4-trisubstituted benzaldehyde ring) is confirmed by the distinct signals and coupling patterns of the three aromatic protons on that ring. An isomeric product, such as one derived from 4-bromomethyl-3-methoxybenzaldehyde, would show a completely different aromatic splitting pattern in the ¹H NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon(s)Chemical Shift (δ, ppm)Rationale
Aldehyde (-C HO)~191.0The carbonyl carbon is highly deshielded.
Ar-C (quaternary)~165.0, ~158.0, ~154.0, ~130.0, ~127.0Five quaternary carbons: C-OCH₃, C-CH₂O, C-CHO, C-OAr, C-F. The C-F bond will cause splitting.
Ar-CH~126.0, ~122.0, ~116.0, ~112.0, ~110.0Five aromatic CH carbons with distinct chemical shifts.
Methylene (-C H₂-)~70.0Aliphatic carbon shielded relative to aromatic carbons but deshielded by adjacent oxygens.
Methoxy (-OC H₃)~56.0Typical chemical shift for a methoxy carbon.

A total of 13 distinct carbon signals are expected, confirming the asymmetry of the molecule.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight, allowing for the confirmation of the molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.[4]

Molecular Formula: C₁₅H₁₃FO₃ Exact Mass: 260.0849 g/mol

Predicted ESI-MS Data:

Ionm/z (calculated)Rationale
[M+H]⁺261.0927Protonated molecular ion.
[M+Na]⁺283.0746Sodiated adduct, common in ESI.

Predicted Fragmentation Pattern (EI-MS):

The structure is expected to fragment at its weakest points, primarily the ether linkages.

G Parent Parent Ion C₁₅H₁₃FO₃⁺ m/z = 260 Frag1 Loss of •H m/z = 259 Parent->Frag1 Frag2 Loss of •CHO m/z = 231 Parent->Frag2 Frag3 4-Fluorophenoxy Radical C₆H₄FO• m/z = 111 Parent->Frag3 Cleavage Frag4 3-Formyl-4-methoxybenzyl Cation C₉H₉O₂⁺ m/z = 149 Parent->Frag4 Cleavage

Caption: Plausible fragmentation pathways in EI-MS.

Comparison: The observation of a molecular ion at m/z 260 and key fragments at m/z 149 and 111 would provide strong evidence for the specific arrangement of the two aromatic rings connected by a -CH₂-O- linker. An isomer with the fluorine and methoxy groups swapped would still produce a fragment at m/z 149, but the other major fragment would be a methoxyphenoxy radical, not a fluorophenoxy one.

The Gold Standard: Comparison with Single Crystal X-ray Crystallography

For absolute, unequivocal proof of structure, particularly the spatial arrangement of atoms, single-crystal X-ray crystallography is the definitive method.[5] This technique determines the three-dimensional atomic arrangement, bond lengths, and bond angles within a crystal lattice.

  • When to Use It: While not practical for routine validation due to the requirement of high-quality single crystals, it is the ultimate arbiter in cases of ambiguity, for patent applications, or when the stereochemistry is critical.

  • Comparison to Spectroscopy: Spectroscopy infers structure from electronic and magnetic properties. Crystallography directly maps atomic positions. If the NMR and MS data were somehow ambiguous or pointed to an unexpected rearrangement, X-ray crystallography would be the method to resolve the issue.

Detailed Experimental Protocols

The following are standardized protocols for the acquisition of high-quality data.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small, pure solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) interference.

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and peak-picked.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (at 100 MHz). Use proton decoupling. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are used to achieve adequate signal-to-noise.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is calibrated to the TMS signal at 0.00 ppm.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition (Positive Ion Mode): The mass analyzer is scanned over a range of m/z 100-500. The instrument is calibrated using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: The exact masses of the observed ions (e.g., [M+H]⁺, [M+Na]⁺) are determined and used to calculate the elemental composition.

Conclusion

The structural validation of a synthesized compound like 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is not a single experiment but a logical, multi-step process. By integrating data from IR, NMR, and MS, we create a self-validating system where each result corroborates the others. IR confirms the presence of the correct functional building blocks, high-resolution MS confirms the exact molecular formula, and high-field NMR provides the definitive, unambiguous map of atomic connectivity that distinguishes the target molecule from all other plausible isomers and impurities. This rigorous, evidence-based approach is fundamental to ensuring scientific integrity in chemical and pharmaceutical research.

References

  • Doc Brown's Chemistry. Infrared Spectrum of Benzaldehyde. Available from: [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187. Available from: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry. Available from: [Link]

  • Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4). Available from: [Link]

  • East Tennessee State University. Tandem Reactions: Synthesis of Substituted Benzaldehydes. Available from: [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4330-4334. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Patel, R. (2023). Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches. RJPN. Available from: [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set). Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available from: [Link]

  • Moskvichev, Y. A., et al. (2017). Synthesis of functionally substituted benzaldehydes. Russian Journal of General Chemistry, 87(9), 2133-2136. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available from: [Link]

  • Cui, Y., et al. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 9(11), 269. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable intelligence, ensuring that laboratory operations are not only scientifically sound but also procedurally safe and environmentally responsible. The causality behind each step is explained to build a deep, intuitive understanding of the required procedures.

Part 1: Core Principles & Hazard Assessment

Before outlining the disposal procedure, it is crucial to understand the chemical's characteristics and the regulatory framework governing its disposal. 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a halogenated aromatic aldehyde. The presence of a fluorine atom is the single most critical factor determining its disposal pathway, classifying it as a halogenated organic waste .[1][2]

Chemical Profile and Inferred Hazards
PropertyInferred CharacteristicRationale & Significance for Disposal
Physical State SolidSolid waste must be fully contained to prevent dust generation.
Hazards Causes skin and serious eye irritation.[3][4] Harmful if swallowed.[3][4] May cause respiratory irritation.[3][4]Dictates the required Personal Protective Equipment (PPE) and highlights the risk of exposure during handling and disposal.
Environmental Harmful to aquatic life, potentially with long-lasting effects.[5]This is a key driver for its classification as hazardous waste. Sink disposal is strictly prohibited to prevent environmental contamination.[2]
Classification Halogenated Organic Compound The fluorine atom requires disposal via specific high-temperature incineration to prevent the formation of toxic byproducts.[6] This waste stream must be segregated from non-halogenated solvents.[2][7]
The Regulatory Imperative: EPA & RCRA

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[8][9] Your institution is the generator, and adherence to these protocols is a matter of federal law.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations and promotes a safe laboratory environment.

Step 1: Waste Characterization

The first step in any disposal process is to correctly identify the waste.[10]

  • Identify: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

  • Classify: Based on its chemical structure (containing fluorine) and aquatic toxicity, this is classified as Hazardous Halogenated Organic Waste .[1][2]

Step 2: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[3][4]

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).

  • Body Protection: A standard laboratory coat.

Step 3: Segregate the Waste Stream

Proper segregation is paramount to safe and cost-effective disposal. Mixing halogenated waste with non-halogenated waste needlessly increases disposal costs and can create dangerous incompatibilities.[2] This compound and any materials contaminated with it (e.g., weighing paper, gloves, contaminated silica gel) must be placed in a designated Halogenated Organic Waste container.

WasteSegregation start Generated Waste: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is_organic Is it an organic compound? start->is_organic has_halogen Does it contain a halogen (F, Cl, Br, I)? is_organic->has_halogen  Yes halogenated Place in: Halogenated Organic Waste (Solid or Liquid as appropriate) has_halogen->halogenated  Yes (contains Fluorine) non_halogenated Place in: Non-Halogenated Organic Waste has_halogen->non_halogenated  No

Caption: Waste segregation decision workflow.

Step 4: Utilize Correct Container Management

Federal and state regulations mandate specific requirements for hazardous waste containers.[11] Adherence is not optional.

RequirementSpecificationRationale
Compatibility Use a chemically compatible container (e.g., High-Density Polyethylene - HDPE, or a glass bottle for solids) that will not react with or be degraded by the waste.[11]Prevents leaks and container failure.
Condition The container must be in good condition, free of cracks, leaks, or corrosion.[11]Ensures safe containment during accumulation and transport.
Closure The container must be sealed with a tight-fitting screw cap at all times, except when waste is being added.[11][12]Prevents the release of vapors and protects against spills.
Fill Level Do not overfill. Leave at least 10% of headspace in liquid waste containers to allow for expansion.Prevents spills and container rupture due to temperature or pressure changes.
Step 5: Label the Container Clearly and Completely

Proper labeling is a core tenet of the RCRA regulations. Your institution's Environmental Health & Safety (EHS) department will provide the specific hazardous waste tags or labels required. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde .

  • An accurate accounting of all contents if it is a mixed waste stream.

  • The specific hazard characteristics (e.g., Irritant, Environmental Hazard).

  • The date when waste was first added to the container (the "Accumulation Start Date").

Step 6: Accumulate and Store Waste Safely

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12]

  • The container must be kept in a well-ventilated area.[7]

  • Store it within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Ensure incompatibles, such as acids and bases, are not stored nearby.

Step 7: Arrange for Final Disposal

Once the container is full or you have finished the project, arrange for its disposal through the proper channels.

  • Contact your organization's EHS department to schedule a waste pickup.

  • EHS professionals will then transport the waste to a central accumulation area before it is manifested for off-site disposal.

  • The ultimate fate of this waste will be a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration.[6][9] This process is necessary to destroy the halogenated organic compounds completely and safely.

  • A hazardous waste manifest will track the waste from your lab to its final destruction, completing the "cradle-to-grave" cycle.[10][12]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-reactive absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.

    • Clean the spill area thoroughly. For large spills, contact your EHS department immediately.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By adhering to this comprehensive protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]

  • RIFM. (2023, December 27). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Unknown. Hazardous Waste Segregation. [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet for 4-Methoxybenzaldehyde. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.